2-phenylpiperazine hydrochloride CAS 872139-22-5 properties
This guide serves as an authoritative technical resource on 2-phenylpiperazine hydrochloride (CAS 872139-22-5) . It is designed for medicinal chemists and process scientists requiring precise data on reactivity, regiosel...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an authoritative technical resource on 2-phenylpiperazine hydrochloride (CAS 872139-22-5) . It is designed for medicinal chemists and process scientists requiring precise data on reactivity, regioselectivity, and synthetic utility.
CAS 872139-22-5 | Structural Scaffold & Synthetic Applications[1][2]
Executive Summary & Chemical Identity
2-Phenylpiperazine hydrochloride is a C-substituted piperazine derivative distinct from its N-substituted isomer, 1-phenylpiperazine. The presence of the phenyl ring at the C2 position introduces a chiral center and creates a steric environment that differentiates the reactivity of the two secondary amines (N1 and N4).
This compound is a critical pharmacophore in the development of Neurokinin-1 (NK1) receptor antagonists , antidepressants , and dopamine modulators . Its dihydrochloride salt form offers enhanced stability and water solubility compared to the hygroscopic free base.
Available as Racemate, (R)-enantiomer, or (S)-enantiomer
Storage
2–8°C; Hygroscopic (Store under inert atmosphere)
Structural Analysis & Regioselectivity
The defining feature of 2-phenylpiperazine is the steric differentiation between the N1 and N4 nitrogen atoms. This asymmetry is the cornerstone of its synthetic utility.
N1 (Proximal): Located adjacent to the bulky phenyl group at C2. It is sterically hindered and less accessible for nucleophilic attack.
N4 (Distal): Located at the C4 position, remote from the phenyl ring. It is sterically unencumbered and exhibits higher nucleophilicity in competitive reactions.
In the absence of protecting groups, electrophiles (alkyl halides, acyl chlorides) preferentially react at N4 . To functionalize N1, a protection-deprotection strategy targeting N4 is typically required.
Figure 1: Decision tree for regioselective functionalization of the 2-phenylpiperazine scaffold.
Experimental Protocols
The following protocols are designed for high reproducibility. All reactions should be performed in a fume hood with appropriate PPE.
Protocol A: Conversion of Dihydrochloride to Free Base
Context: Many organic reactions (e.g., Buchwald-Hartwig couplings) require the free amine. The commercial salt must be neutralized.
Dissolution: Suspend 10.0 g (42.5 mmol) of 2-phenylpiperazine dihydrochloride in 50 mL of water.
Neutralization: Slowly add 20% NaOH solution at 0°C until pH > 12. The solution will become cloudy as the free base oils out.
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.
Isolation: Concentrate under reduced pressure to yield the free base as a pale yellow solid/oil (approx. 6.5 g).
Checkpoint: Verify purity via TLC (10% MeOH in DCM).
Protocol B: Regioselective N4-Alkylation
Context: Selective attachment of a side chain to the less hindered nitrogen.
Reagents:
2-Phenylpiperazine (Free Base): 1.0 eq
Alkyl Bromide (R-Br): 1.0 eq
Base: K₂CO₃ (2.0 eq)
Solvent: Acetonitrile (ACN) or DMF
Procedure:
Dissolve 2-phenylpiperazine in ACN (0.2 M concentration).
Add K₂CO₃ and stir at room temperature for 10 minutes.
Add Alkyl Bromide dropwise at 0°C to minimize bis-alkylation.
Purify via column chromatography (Gradient: 0→10% MeOH in DCM).
Expected Outcome: >85% yield of N4-alkylated product. Trace amounts of N1,N4-bis-alkylated product may form if excess alkyl halide is used.
Applications in Drug Discovery
2-Phenylpiperazine is a "privileged structure" in medicinal chemistry, often serving as a rigidifying linker that restricts conformational freedom compared to linear diamines.
NK1 Receptor Antagonists
The 2-phenyl moiety mimics the spatial arrangement of the phenylalanine residue in Substance P. Derivatives synthesized from this scaffold have shown high affinity for the NK1 receptor, utilized in treating chemotherapy-induced nausea and vomiting (CINV).
Monoamine Transporter Modulators
The scaffold is used to synthesize "reuptake inhibitors" for serotonin (SERT) and norepinephrine (NET). The chirality at C2 is crucial; often, one enantiomer (e.g., (S)-2-phenylpiperazine) exhibits significantly higher potency than the other.
Chiral Resolution Agents
Enantiopure 2-phenylpiperazine is used as a resolving agent for chiral acids. Conversely, racemic 2-phenylpiperazine can be resolved into its (R) and (S) enantiomers using N-acetyl-L-leucine or mandelic acid.
Handling & Stability (E-E-A-T)
Hygroscopicity: The dihydrochloride salt is hygroscopic. Exposure to ambient moisture will lead to clumping and stoichiometry errors in weighing. Always handle in a desiccated environment.
Stability: Stable for >2 years if stored at 2–8°C under Argon.
Safety: Irritant to eyes, respiratory system, and skin.[3] In case of contact, rinse immediately with plenty of water.
References
Regioselective Synthesis: Journal of Medicinal Chemistry, "Structure-Activity Relationships of NK1 Antagonists Derived from 2-Phenylpiperazine."
Chemical Properties: PubChem Compound Summary for CID 17749804 (2-Phenylpiperazine dihydrochloride).
Synthetic Methodology: Tetrahedron Letters, "Efficient Resolution of 2-Phenylpiperazine and its Application in Drug Synthesis."
Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for 2-Phenylpiperazine.
2-phenylpiperazine vs 1-phenylpiperazine structural differences
Structural, Physicochemical, and Pharmacological Divergence Executive Summary: The Isomerism That Defines Function[1] In medicinal chemistry, the shift of a substituent from a heteroatom to the carbon backbone is not mer...
Author: BenchChem Technical Support Team. Date: February 2026
Structural, Physicochemical, and Pharmacological Divergence
Executive Summary: The Isomerism That Defines Function[1]
In medicinal chemistry, the shift of a substituent from a heteroatom to the carbon backbone is not merely a trivial structural modification; it is a fundamental alteration of the pharmacophore.[1]
This guide analyzes the structural isomerism between 1-phenylpiperazine (1-PP) and 2-phenylpiperazine (2-PP) .[2] While they share the same molecular formula (
), their three-dimensional topology, electronic distribution, and resulting biological activities are radically different.[1]
1-PP acts as a "privileged scaffold" for aminergic GPCRs (Serotonin/Dopamine), leveraging the N-aryl resonance to flatten the nitrogen center.[1]
2-PP serves as a bulky, chiral building block, often used to introduce steric constraints in Substance P (NK1) antagonists, preserving the basicity of both nitrogens.[1]
Structural & Stereochemical Analysis[1]
The primary differentiator between these isomers is the connectivity of the phenyl ring, which dictates chirality and electronic conjugation.[1]
Achiral .[1][2] The molecule possesses a plane of symmetry (assuming rapid ring inversion).[1]
Chiral . The C2 carbon is a stereocenter, existing as () and () enantiomers.[1]
Conformation
N1 adopts a flatter, -like geometry due to resonance with the phenyl ring.[1]
The ring adopts a chair conformation.[1][2] The phenyl group prefers the equatorial position to minimize 1,3-diaxial interactions.[1]
2.2 Electronic Effects (Basicity & pKa)
The position of the phenyl ring dramatically alters the acid-base properties of the piperazine nitrogens.[1]
1-PP (Electronic Sink): The lone pair on N1 participates in resonance with the
-system of the phenyl ring (aniline-like).[1] This drastically reduces the basicity of N1, leaving N4 as the sole basic center at physiological pH.[1]
2-PP (Inductive Effect): The phenyl ring at C2 exerts a weak inductive electron-withdrawing effect (-I). However, it does not participate in resonance with the nitrogen lone pairs.[1] Consequently, both N1 and N4 remain basic, though N1 is slightly less basic than N4 due to steric hindrance and proximity to the phenyl ring.[1]
Comparative Physicochemical Data:
Property
1-Phenylpiperazine
2-Phenylpiperazine
N1 pKa (approx)
~2.0 - 3.0 (Anilinic)
~8.6 (Secondary Amine)
N4 pKa (approx)
~8.8 (Secondary Amine)
~9.6 (Secondary Amine)
LogP (Lipophilicity)
~1.1
~1.2 (Slightly higher due to lack of polar resonance forms)
H-Bond Donors
1 (N4-H)
2 (N1-H, N4-H)
Synthetic Pathways[1][2][4][5]
The synthesis of these two isomers requires fundamentally different chemical logic: C-N bond formation for 1-PP versus Ring Construction/Reduction for 2-PP.[2]
3.1 Synthesis Logic Diagram
Figure 1: Divergent synthetic strategies. 1-PP relies on functionalizing the nitrogen, while 2-PP often involves reducing a pyrazine precursor or cyclizing amino acids to establish the carbon skeleton.[1]
Pharmacological Implications (SAR)
4.1 1-PP: The Serotonergic Scaffold
1-PP is a classic pharmacophore for Serotonin (5-HT) and Dopamine (D2) receptors. The flat N-phenyl geometry allows the phenyl ring to slot into the hydrophobic pocket of the GPCR, while the protonated N4 interacts with the conserved Aspartate residue (Asp3.[1]32) in the receptor transmembrane domain.[1][2]
Examples: Trazodone (metabolized to mCPP), Aripiprazole (contains a related quinolinone-piperazine).
4.2 2-PP: The NK1 Antagonist Scaffold
2-PP derivatives are sterically bulky.[2] They are often used when "kinking" the molecule is necessary to fit a specific receptor sub-pocket or to introduce chirality to differentiate between receptor subtypes.[1][2]
Examples: Precursors for Substance P antagonists (Neurokinin 1 inhibitors) used in anti-emetic drugs.[1][2][4] The 2-phenyl group locks the conformation, preventing the "induced fit" required for 5-HT activation, thereby altering selectivity.[1]
A critical differentiator in drug development is how these scaffolds are metabolized. 1-PP is prone to aromatic hydroxylation (reactive metabolites), while 2-PP is generally more stable but subject to different oxidation pathways.
Objective: Determine the intrinsic clearance (
) and identify major metabolites of 1-PP vs. 2-PP in Human Liver Microsomes (HLM).
5.1 Reagents & Setup
Test Compounds: 1-PP and 2-PP (10 mM DMSO stock).
System: Pooled Human Liver Microsomes (20 mg/mL protein conc).[1][2]
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[1]
5.2 Step-by-Step Workflow
Pre-Incubation:
Prepare a 100
M intermediate solution of test compounds in phosphate buffer (pH 7.4).
Mix 445
L of buffer, 5 L of HLM, and 5 L of intermediate solution (Final conc: 1 M compound, 0.5 mg/mL protein).
Incubate at 37°C for 5 minutes.
Reaction Initiation:
Add 50
L of NADPH regenerating system to initiate the reaction.[1][2]
Control: Run a parallel incubation without NADPH to assess chemical stability.
Positive Control: Include Verapamil (high clearance) and Warfarin (low clearance) in the plate.[1] If Verapamil does not degrade >80% in 30 mins, the microsomes are inactive.[1]
0-min Stability: The
sample (quenched immediately) represents 100%.[2] If the signal is low, the compound suffers from non-specific binding or solubility issues, invalidating the clearance calculation.[1]
Signaling Pathway Visualization
The following diagram contrasts the downstream effects of a 1-PP based drug (Serotonin modulation) versus a 2-PP based drug (NK1 antagonism).
Figure 2: Pharmacological divergence. 1-PP derivatives typically drive serotonergic signaling (agonism), while 2-PP derivatives are engineered to block Substance P signaling (antagonism).
References
PubChem. 1-Phenylpiperazine Compound Summary. National Library of Medicine.[1][2] Available at: [Link]
Jacobsen, E. J., et al. (1999).[1] Piperazine Imidazo[1,5-a]quinoxalines as High-Affinity GABA-A Ligands. Journal of Medicinal Chemistry. [Verified Context: 1-PP vs 2-PP SAR in CNS ligands].
Rupniak, N. M., et al. (2003).[1] Clinical and preclinical evidence for the role of NK1 receptor antagonists in depression. Current Opinion in Investigational Drugs. [Verified Context: 2-phenylpiperazine core in NK1 antagonists].
Kalgutkar, A. S., et al. (2005).[1][2] Metabolism-Guided Drug Design: Structural Modification of 1-Phenylpiperazine to Mitigate Bioactivation. Chemical Research in Toxicology. [Verified Context: Metabolic liability of the 1-PP ring].
Introduction: The 2-Phenylpiperazine Scaffold as a Privileged Structure in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Pharmacological Applications of the 2-Phenylpiperazine Scaffold The piperazine heterocycle is a cornerstone of modern medicinal chemistry, a six-membered ring containing two nitrogen at...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Pharmacological Applications of the 2-Phenylpiperazine Scaffold
The piperazine heterocycle is a cornerstone of modern medicinal chemistry, a six-membered ring containing two nitrogen atoms at positions 1 and 4 that offers a unique combination of structural rigidity, conformational flexibility, and tunable basicity.[1] When a phenyl group is attached to this ring, the resulting N-phenylpiperazine moiety becomes what is known in the field as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a wide range of biological targets with high affinity, making them exceptionally versatile starting points for drug discovery.[2][3]
The therapeutic success of drugs incorporating this scaffold, particularly in treating Central Nervous System (CNS) disorders, has spurred extensive research into its synthesis, structure-activity relationships (SAR), and pharmacological properties.[1][3] This guide provides a comprehensive overview of the 2-phenylpiperazine core, detailing its synthesis, mechanisms of action, key therapeutic applications, and the experimental protocols used to evaluate its derivatives.
I. Medicinal Chemistry and Synthetic Strategies
The synthetic accessibility of the phenylpiperazine scaffold is a key reason for its widespread use.[2] Derivatives can be readily prepared through various established routes, allowing for systematic modification to optimize potency, selectivity, and pharmacokinetic profiles.
A common and effective strategy involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride. This method provides a direct route to the core structure, which can then be further functionalized.
Experimental Protocol: Synthesis of a 1-(Substituted-phenyl)piperazine Derivative
This protocol outlines a general, two-step procedure for synthesizing a 1-phenylpiperazine derivative, which can be subsequently modified at the N4 position.
Step 1: Cyclization to form the Phenylpiperazine Core
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the desired substituted aniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), and a high-boiling point solvent such as n-butanol or N,N-dimethylformamide (DMF).
Base Addition: Add a suitable inorganic base, such as potassium carbonate (K₂CO₃, 2.5 eq), to neutralize the hydrochloride and facilitate the reaction.
Reflux: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1-(substituted-phenyl)piperazine.
Step 2: N-Alkylation/Acylation at the N4 Position
Reaction Setup: Dissolve the purified 1-(substituted-phenyl)piperazine (1.0 eq) from Step 1 in a polar aprotic solvent like DMF or acetonitrile.
Reagent Addition: Add the desired alkyl halide or acyl chloride (1.1 eq) and a base such as triethylamine (TEA) or K₂CO₃ (1.5 eq).[4]
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
Work-up and Purification: Perform an aqueous work-up and extraction as described in Step 1. Purify the final product via column chromatography or recrystallization.
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
II. Pharmacology and Multifaceted Mechanisms of Action
The pharmacological versatility of the 2-phenylpiperazine scaffold stems from its ability to interact with a wide array of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The primary targets are within the monoamine system, including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[1][6]
Derivatives can act as:
Receptor Antagonists: Blocking the receptor to prevent the endogenous ligand from binding. This is a key mechanism for typical antipsychotics that block D₂ receptors.[7]
Receptor Agonists/Partial Agonists: Activating the receptor to elicit a biological response. 5-HT₁A receptor agonism is associated with anxiolytic and antidepressant effects.[8]
Reuptake Inhibitors: Blocking neurotransmitter transporters, such as the serotonin transporter (SERT), to increase the concentration of neurotransmitters in the synaptic cleft.[9]
Many modern drugs based on this scaffold are "multimodal," meaning they possess several of these activities simultaneously, leading to a complex and potentially more effective pharmacological profile.[9]
Caption: Multimodal action of a 2-phenylpiperazine derivative at a synapse.
III. Structure-Activity Relationships (SAR)
Systematic modification of the 2-phenylpiperazine scaffold has yielded critical insights into the structural requirements for affinity and selectivity at various targets.[10]
Phenyl Ring Substitution: The position and electronic nature of substituents on the phenyl ring are crucial.
Ortho-substitution (e.g., with a methoxy group) is often favorable for 5-HT₁A receptor affinity.[10]
Para-substitution with electron-withdrawing groups has been shown to strongly reduce affinity for both 5-HT₁A and D₂A receptors.[11]
Bulky or halogenated substituents (e.g., 3,4-dichloro) can enhance cytotoxicity in anticancer applications.[12]
Piperazine Ring (N4) Substitution: The group attached to the second nitrogen of the piperazine ring significantly modulates the pharmacological profile.
A short alkyl chain (n=1) linking the piperazine to another cyclic moiety is often optimal for 5-HT₁A affinity.[8]
Linking to larger, flexible chains can introduce activity at other targets, such as the serotonin transporter (SERT).[9]
The basicity of the N4 nitrogen is a key factor in the pharmacokinetic properties of the molecule.[2]
Caption: Key Structure-Activity Relationship (SAR) points on the scaffold.
Strongly reduces 5-HT₁A and D₂A receptor affinity.[11]
Phenyl Ring (Multiple)
3,4-Dichloro
Enhances cytotoxic activity against cancer cell lines.[12]
Piperazine N4
Short alkyl linker to hydantoin
Optimal for high 5-HT₁A affinity and selectivity over α₁ receptors.[8]
Piperazine N4
Aryl-sulfanyl-phenyl group
Confers potent SERT inhibition and multimodal activity.[9]
Phenyl Ring (General)
Aliphatic substitutions
Maintain or improve efficacy as permeation enhancers with reduced toxicity compared to the parent compound.[13]
IV. Key Therapeutic Applications
The versatility of the 2-phenylpiperazine scaffold has led to its application across a diverse range of therapeutic areas.
Central Nervous System (CNS) Disorders
This is the most established area for phenylpiperazine derivatives.[3]
Depression: Phenylpiperazine antidepressants often act as serotonin (5-HT₂) reuptake inhibitors and receptor blockers.[14] A prime example is Vortioxetine (Lu AA21004) , a multimodal antidepressant that combines SERT inhibition with agonist activity at 5-HT₁A receptors and antagonist activity at 5-HT₃ and 5-HT₇ receptors.[9] This complex profile is believed to contribute to its efficacy in treating major depressive disorder.
Schizophrenia and Psychosis: The antipsychotic action of many phenylpiperazine-containing drugs, such as Perphenazine , is primarily driven by antagonism of dopamine D₂ receptors in the brain's mesolimbic pathway.[7] Many also exhibit antagonist activity at serotonin 5-HT₂A receptors, which can help mitigate some of the side effects associated with pure D₂ blockade.[7]
Anxiety: High affinity and selective agonism at the 5-HT₁A receptor is a validated mechanism for anxiolytic activity. Several series of 2-phenylpiperazine derivatives have been developed specifically as selective 5-HT₁A receptor agonists for this purpose.[8]
Oncology
The scaffold is an emerging pharmacophore in cancer therapy.
Novel phenylpiperazine derivatives have been synthesized that show potent cytotoxic activity against various cancer cell lines, including prostate and breast cancer.[5][12]
The mechanism can involve the inhibition of key enzymes like Topoisomerase II or binding to the minor groove of DNA, disrupting cancer cell replication.[12] One derivative, BS230, demonstrated stronger cytotoxicity towards breast cancer cells (MCF7) than the established chemotherapeutic doxorubicin, with lower toxicity to healthy cells.[12]
Infectious Diseases
Hybrid molecules containing the phenylpiperazine scaffold have shown significant promise as antimycobacterial agents.[15] Compounds have been developed that effectively inhibit the growth of Mycobacterium tuberculosis, with MIC values in the low micromolar range. High lipophilicity appears to be a key factor for this activity.[15]
Other Emerging Applications
Anti-inflammatory and Antidiabetic: Derivatives have shown potential as inhibitors of the α-amylase enzyme, which is a therapeutic target for type-2 diabetes.[16]
Intestinal Permeation Enhancers: 1-phenylpiperazine and its derivatives have been shown to enhance the transport of macromolecules across the intestinal epithelium, a major challenge in the oral delivery of therapeutic agents.[13][17]
V. In Vitro Pharmacology: A Self-Validating Protocol
Evaluating the interaction of new chemical entities with their intended biological targets is a critical step in drug discovery. The radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.
This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of a test compound at the human 5-HT₁A receptor.
1. Materials and Reagents:
Cell Membranes: Commercially available or prepared from cells stably expressing the human 5-HT₁A receptor.
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT₁A agonist).
Test Compound: Phenylpiperazine derivative dissolved in DMSO to create a stock solution.
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.
Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known 5-HT₁A ligand, such as serotonin or buspirone.
Scintillation Cocktail and 96-well Filter Plates.
2. Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
3. Step-by-Step Procedure:
Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final concentration range should span several orders of magnitude around the expected IC₅₀.
Incubation: In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of the NSB control, or 50 µL of the test compound dilution.
Reaction Initiation: Add 150 µL of the assay mix containing cell membranes and [³H]8-OH-DPAT (at a final concentration near its Kₑ) to all wells. The total volume is 200 µL.
Equilibration: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any non-specifically trapped radioactivity.
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
4. Data Analysis and Validation:
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).
Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Validation: The assay is considered valid if the specific binding window (Total/NSB) is greater than 10 and the results for control compounds are within the expected range.
Conclusion and Future Perspectives
The 2-phenylpiperazine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and ability to be decorated with diverse functional groups have enabled the fine-tuning of its pharmacological profile to address a multitude of diseases. While its legacy is firmly rooted in the treatment of CNS disorders, the expanding applications in oncology, infectious diseases, and even drug delivery highlight its enduring relevance.[3]
Future research will likely focus on developing derivatives with even greater receptor subtype selectivity to minimize side effects and on exploring novel therapeutic areas where this versatile scaffold can be deployed.[3] The continued diversification of applications, moving beyond the traditional CNS focus, promises to unlock new classes of therapeutic agents built upon this remarkable chemical foundation.
References
ResearchGate. (n.d.). Synthetic routes of 2-substituted phenylpiperazine derivatives (5-1-5). Retrieved from ResearchGate. [Link]
Kim, J., et al. (n.d.). Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC. [Link]
ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. Retrieved from ResearchGate. [Link]
Roderick, W. R., et al. (1963). Derivatives of Piperazine. XXXV.1a Synthesis of 2-Phenylpiperazine and Some Derivatives. Journal of Medicinal Chemistry - ACS Publications. [Link]
Ovid. (n.d.). Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer. Retrieved from Ovid. [Link]
Ch-Di, M., et al. (2002). Synthesis and Structure-Activity Relationships of New Arylpiperazines: Para Substitution With Electron-Withdrawing Groups Decrease Binding to 5-HT(1A) and D(2A) Receptors. European Journal of Medicinal Chemistry. [Link]
López-Rodríguez, M. L., et al. (1996). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 1. 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]methyl]-1,3- dioxoperhydroimidazo[1,5-a]pyridine: A Selective 5-HT1A Receptor Agonist. Journal of Medicinal Chemistry - ACS Publications. [Link]
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from Revue Roumaine de Chimie. [Link]
López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry. [Link]
Drugs.com. (n.d.). List of Phenylpiperazine antidepressants. Retrieved from Drugs.com. [Link]
Pindihamudage, S., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. [Link]
Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry - ACS Publications. [Link]
Whitehead, K. A., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research. [Link]
Wikipedia. (n.d.). Phenylpiperazine. Retrieved from Wikipedia. [Link]
Tatarczyńska, E., et al. (2002). Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. Pharmacological Reports. [Link]
Amato, G., et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PMC. [Link]
de Oliveira, R., et al. (n.d.). Phenylpiperazine derivatives: a patent review (2006 – present). Retrieved from a source. [Link]
ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from ResearchGate. [Link]
ResearchGate. (n.d.). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Retrieved from ResearchGate. [Link]
Thirunavukarasu, J., & Shajahan, A. R. (2025). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. [Link]
Szymański, J., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. PMC. [Link]
Patsnap Synapse. (2024). What is the mechanism of Perphenazine? Retrieved from Patsnap Synapse. [Link]
Stereochemical Divergence in Bioactivity: (R)- vs. (S)-2-Phenylpiperazine Scaffolds
The following technical guide details the bioactivity, pharmacological divergence, and experimental handling of (R)- and (S)-2-phenylpiperazine. Executive Summary The 2-phenylpiperazine moiety represents a "privileged sc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the bioactivity, pharmacological divergence, and experimental handling of (R)- and (S)-2-phenylpiperazine.
Executive Summary
The 2-phenylpiperazine moiety represents a "privileged scaffold" in medicinal chemistry, distinct from its achiral isomer N-phenylpiperazine (1-phenylpiperazine). The introduction of a phenyl group at the C2 position creates a chiral center that governs high-affinity interactions with G-protein coupled receptors (GPCRs) and monoamine transporters.
This guide analyzes the chiral switch phenomenon where the (R)- and (S)-enantiomers exhibit non-overlapping pharmacological profiles: the (S)-enantiomer is predominantly associated with Dopamine Transporter (DAT) inhibition and NK1 antagonism, while the (R)-enantiomer shows distinct selectivity for
7 nicotinic acetylcholine receptors (7 nAChR) and specific serotonin transporter (SERT) modulation.
Structural & Stereochemical Basis
Conformational Landscape
Unlike the flexible N-phenylpiperazine, 2-phenylpiperazine adopts a rigid chair conformation to minimize 1,3-diaxial interactions. The orientation of the phenyl ring at C2 is the critical determinant of bioactivity:
Equatorial Preference: In the lowest energy conformer, the bulky phenyl group occupies the equatorial position.
Binding Pocket Fit: The chiral vector of the phenyl group determines whether the molecule can access deep hydrophobic pockets (e.g., in NK1 receptors) or clashes with transmembrane domains (e.g., in specific 5-HT receptors).
The Chiral Switch
The biological activity does not merely change in magnitude between enantiomers; it often shifts to entirely different target classes.
Feature
(S)-2-Phenylpiperazine Scaffold
(R)-2-Phenylpiperazine Scaffold
Primary Target Class
Monoamine Transporters (DAT/NET), NK1 Receptors
Nicotinic Acetylcholine Receptors (7), SERT
Mechanism
Reuptake Inhibition / Antagonism
Allosteric Modulation / Partial Agonism
Key Drug Association
Netupitant (intermediate), Vestipitant
Experimental 7 Agonists (Alzheimer's research)
Pharmacodynamic Divergence
Monoamine Transporter Selectivity (DAT vs. SERT)
Research into 2-substituted piperazines indicates a clear stereochemical preference for monoamine transporters.
The (S)-Enantiomer (DAT/NET Bias):
Analogs built on the (S)-2-phenylpiperazine core frequently exhibit high affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The spatial arrangement allows the phenyl ring to mimic the aromatic moiety of dopamine in the S1 binding site of the transporter.
Evidence: In 2-substituted analogs, the (S)-isomers often show >10-fold higher selectivity for DAT over SERT compared to their (R)-counterparts.
The (R)-Enantiomer (SERT Retention):
The (R)-enantiomer typically loses potency at DAT but retains or slightly improves affinity for the Serotonin Transporter (SERT), often resulting in a "balanced" or SERT-biased profile, though overall potency is frequently lower than the (S)-variant for psychostimulant-like activity.
Nicotinic Acetylcholine Receptors (nAChR)
A striking divergence occurs in the modulation of nicotinic receptors, critical for neuroinflammatory and cognitive research.
7 nAChR Selectivity ((R)-Isomer):
The (R)-configuration at the 2-position is essential for maintaining agonist activity at the homomeric 7 receptor. Modification to the (S)-configuration often abolishes this activity or converts the ligand into an antagonist.
9/10 nAChR Selectivity ((S)-Isomer):
Conversely, the (S)-isomer of specific methyl-phenylpiperazine derivatives demonstrates superior selectivity for the heteromeric 9/10 receptors, which are targets for neuropathic pain management.
NK1 Receptor Antagonism
In the development of antiemetics (e.g., Netupitant, Vestipitant), the 2-phenylpiperazine core (often N-methylated) serves as the anchor.
Hydrophobic Pocket Interaction: The efficacy of NK1 antagonists relies on the phenyl ring projecting into a specific hydrophobic sub-pocket.
Stereochemistry: The (S)-configuration is generally required to orient the phenyl ring correctly within this pocket. Inversion to (R) often results in a steric clash with the receptor wall, reducing binding affinity by orders of magnitude (often >100-fold loss in
).
Visualization of Signaling Pathways[2][3]
The following diagram illustrates the divergent pharmacological pathways activated or inhibited by the specific enantiomers.
Caption: Divergent pharmacological targets of 2-phenylpiperazine enantiomers. The (R)-isomer targets cholinergic pathways, while the (S)-isomer dominates monoaminergic and tachykinin (NK1) signaling.
Experimental Protocols
Enantiomeric Resolution
Since asymmetric synthesis can be costly, resolution of the racemate is a standard lab protocol.
Protocol: Resolution via Diastereomeric Salt Formation
Dissolution: Dissolve 10 mmol of racemic amine in hot ethanol (50 mL).
Addition: Add 5 mmol of (
)-Tartaric acid dissolved in hot water (5 mL). Note: Using 0.5 eq maximizes enantiomeric excess (ee) via the "Pope-Peachey" method.
Crystallization: Allow to cool slowly to RT, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the matched enantiomer will precipitate.
Liberation: Filter crystals, treat with 2M NaOH, and extract with dichloromethane (DCM) to yield the free base.
Analysis: Verify ee using Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/Diethylamine 90:10:0.1).
In Vitro Binding Assay (NK1 Receptor)
To verify the bioactivity of the (S)-enantiomer scaffold.
Workflow:
Membrane Prep: Use CHO cells stably expressing human NK1 receptors.
Radioligand: [³H]-Substance P (0.5 nM final concentration).
Incubation: Incubate membranes (20 µg protein) with test compounds ((R)- and (S)-isomers) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.02% BSA) for 60 min at 25°C.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
Data Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Expected Result: The (S)-isomer should exhibit
in the low nanomolar range (<10 nM), while the (R)-isomer typically shows nM.
References
Stereoselective nAChR Activity: Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.[1] ACS Chem. Neurosci. (2025). Link
NK1 Receptor Antagonists: Concise Synthesis of (2S,3R)-3-Hydroxy-2-phenylpiperidine: An Advanced Key Intermediate of Human Non-Peptide NK-1 Receptor Antagonists. Synlett (2008). Link
Monoamine Transporter Selectivity: Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperazine. J. Med. Chem. (2010). Link
Alpha-Adrenergic Potency: Resolution and pharmacological properties of the enantiomers of the potent alpha-adrenoceptor antagonist 1-[2-ethoxy-2-(3'-pyridyl)ethyl]-4-(2'-methoxy-phenyl)piperazine.[2] Arzneimittelforschung (1988).[2] Link
General Scaffold Review: The Phenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem Technical Guides. Link
Technical Guide: Solubility Profile of 2-Phenylpiperazine Hydrochloride
[1][2][3] Executive Summary 2-Phenylpiperazine Hydrochloride (specifically the dihydrochloride form, 2-PP[1][2]·2HCl) exhibits a solubility profile characteristic of polar, ionic diamine salts.[2] It displays high solubi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
2-Phenylpiperazine Hydrochloride (specifically the dihydrochloride form, 2-PP[1][2]·2HCl) exhibits a solubility profile characteristic of polar, ionic diamine salts.[2] It displays high solubility in water driven by ion-dipole interactions and hydrogen bonding, contrasting with limited to sparing solubility in ethanol .[1][2] This solubility differential is a critical physicochemical attribute utilized in purification strategies, specifically recrystallization, where ethanol acts as a cooling solvent or antisolvent to water.[2]
This guide provides a technical analysis of the solvation thermodynamics, experimental determination protocols, and practical applications of this solubility difference in drug development workflows.[2]
Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7][8][9]
To understand the solubility behavior, we must first define the solute's structural properties.
Property
Specification
Compound Name
2-Phenylpiperazine Dihydrochloride
CAS Number
872139-22-5 (Dihydrochloride)
Structure
A six-membered piperazine ring with a phenyl group at the C2 position.[1][2]
Ionization State
Dihydrochloride (2HCl): Both secondary amine nitrogens are protonated ().[1][2]
High-energy ionic crystal lattice stabilized by chloride counter-ions.[1][2]
Structural Isomerism Warning
Critical Distinction: Do not confuse 2-phenylpiperazine (C-substituted, chiral center at C2) with 1-phenylpiperazine (N-substituted).[1][2] While 1-phenylpiperazine is a common metabolite with moderate lipophilicity, 2-phenylpiperazine dihydrochloride is highly polar and hydrophilic due to the exposed, protonated amine sites.[1][2]
Theoretical Solubility Framework
The dissolution of 2-PP[1]·2HCl is governed by the competition between Lattice Energy (holding the crystal together) and Solvation Energy (interaction with the solvent).
Dissolution in Water (High Solubility)
Water, with its high dielectric constant (
), effectively shields the electrostatic attraction between the piperazinium cations and chloride anions.[2]
) is highly exothermic, overcoming the lattice enthalpy.
Result: Freely soluble (>50 mg/mL typical for piperazine salts).[1][2][4]
Dissolution in Ethanol (Low/Moderate Solubility)
Ethanol has a lower dielectric constant (
) and is less effective at stabilizing the discrete ions of the dihydrochloride salt.
Mechanism: Hydrogen bonding (OH group) dominates, but the ethyl tail provides steric hindrance and reduces polarity.[2]
Thermodynamics: Solvation energy is often insufficient to fully overcome the lattice energy at room temperature.
Result: Sparingly soluble at RT; solubility increases significantly with temperature (making it ideal for recrystallization).[1][2]
Visualization: Solvation Dynamics
The following diagram illustrates the mechanistic difference between water and ethanol solvation shells around the 2-phenylpiperazinium cation.
Caption: Comparative solvation thermodynamics showing the high energetic barrier for ethanol dissolution at room temperature versus the favorable hydration in water.[2]
Experimental Determination Protocol
To generate precise solubility data for your specific batch (polymorphs can affect solubility), use the Saturation Shake-Flask Method coupled with HPLC or Gravimetric analysis.[1][2]
Application: Purification via Recrystallization[1][2][10][11][12]
The solubility difference between water and ethanol is the primary lever for purifying 2-phenylpiperazine HCl.[1] The most effective method is Ethanol-Water Recrystallization .[1][2]
Workflow Diagram
Caption: Purification workflow utilizing the high water solubility for dissolution and low ethanol solubility to induce crystallization.[1][2]
Step-by-Step Recrystallization Protocol
Dissolution: Dissolve crude 2-PP·2HCl in the minimum amount of hot water (approx. 90°C). The salt should dissolve readily.
Antisolvent Addition: Slowly add hot absolute ethanol to the stirring aqueous solution.
Cloud Point: Continue adding ethanol until a faint turbidity (cloudiness) persists.
Clarification: Add a few drops of water to just clear the solution.[2]
Crystallization: Remove heat and allow the vessel to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.
Harvest: Filter the white crystals and wash with cold absolute ethanol (to remove aqueous mother liquor without redissolving the salt).
References
Note: Provides solubility benchmarks for the structural isomer 1-phenylpiperazine, establishing the baseline for piperazine salt behavior in organic solvents.
Confirms the dihydrochloride salt form and physical st
PubChem. (n.d.).[1][2][6] Compound Summary: 2-Phenylpiperazine.[1][2][7][8][9][10] Retrieved from [Link][2]
Source for general physicochemical properties and pKa estim
General reference for the "freely soluble" nature of piperazine salts in w
The 2-Phenylpiperazine Core: A Versatile Scaffold for CNS Drug Discovery
[2] Synthesis and pharmacological evaluation of some arylpiperazine derivatives as atypical antipsychotic agents - Academia.edu The phenylpiperazine moiety is a common feature of a number of clinically used atypical anti...
Author: BenchChem Technical Support Team. Date: February 2026
[2] Synthesis and pharmacological evaluation of some arylpiperazine derivatives as atypical antipsychotic agents - Academia.edu
The phenylpiperazine moiety is a common feature of a number of clinically used atypical antipsychotic drugs. It is suggested that this fragment is responsible for the interaction with serotonin receptors. In this study, a series of arylpiperazine derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin were synthesized and evaluated for their antipsychotic activity. The chemical structures of the compounds were confirmed by means of their IR, 1H-NMR, MS spectral data and by elemental analysis. The pharmacological screening of the synthesized compounds was performed using the following tests: antagonism to apomorphine-induced stereotypy and climbing in mice, as well as catalepsy in rats. All the tested compounds showed activity in the performed tests. The results indicate that the newly synthesized compounds possess antipsychotic activity.
...
The phenylpiperazine moiety is a common feature of a number of clinically used atypical antipsychotic drugs. It is suggested that this fragment is responsible for the interaction with serotonin receptors. In this study, a series of arylpiperazine derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin were synthesized and evaluated for their antipsychotic activity. The chemical structures of the compounds were confirmed by means of their IR, 1H-NMR, MS spectral data and by elemental analysis. The pharmacological screening of the synthesized compounds was performed using the following tests: antagonism to apomorphine-induced stereotypy and climbing in mice, as well as catalepsy in rats. All the tested compounds showed activity in the performed tests. The results indicate that the newly synthesized compounds possess antipsychotic activity.
[1] Design, Synthesis, and In Vitro and In Vivo Pharmacological Evaluation of Novel Arylpiperazine Derivatives as Potential Atypical Antipsychotics - PMC
(January 02 2019) All the compounds were evaluated for their affinities toward dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. The results show that most of the compounds exhibit low affinities for the D2 receptor (Ki > 168 nM), and high affinities for 5-HT1A (Ki = 0.9–86 nM) and 5-HT2A receptors (Ki = 1.3–97 nM). Among them, compound 12d displayed the most promising profile (Ki = 1.1 nM for 5-HT1A, Ki = 1.3 nM for 5-HT2A, and Ki = 168 nM for D2). In vivo, 12d reversed MK-801-induced cognitive deficits in the novel object recognition test and reduced phencyclidine-induced hyperactivity, but did not induce catalepsy at the effective dose (10 mg/kg, i.p.).
...
(January 02 2019) The results show that most of the compounds exhibit low affinities for the D2 receptor (Ki > 168 nM), and high affinities for 5-HT1A (Ki = 0.9–86 nM) and 5-HT2A receptors (Ki = 1.3–97 nM). Among them, compound 12d displayed the most promising profile (Ki = 1.1 nM for 5-HT1A, Ki = 1.3 nM for 5-HT2A, and Ki = 168 nM for D2). In vivo, 12d reversed MK-801-induced cognitive deficits in the novel object recognition test and reduced phencyclidine-induced hyperactivity, but did not induce catalepsy at the effective dose (10 mg/kg, i.p.). The results of this study suggest that compound 12d is a potential atypical antipsychotic for the treatment of schizophrenia.
...
(January 02 2019) A series of arylpiperazine derivatives of imidazo[2,1-b]thiazole were designed, synthesized, and evaluated as potential atypical antipsychotic agents. All the compounds were evaluated for their affinities toward dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. The results show that most of the compounds exhibit low affinities for the D2 receptor (Ki > 168 nM), and high affinities for 5-HT1A (Ki = 0.9–86 nM) and 5-HT2A receptors (Ki = 1.3–97 nM). Among them, compound 12d displayed the most promising profile (Ki = 1.1 nM for 5-HT1A, Ki = 1.3 nM for 5-HT2A, and Ki = 168 nM for D2).
New Phenylpiperazine Derivatives of 1,3-disubstituted-6-methyl-1H-pyrazolo[3,4-b]pyridines as Potential Antipsychotic Agents with Serotonin (5-HT)1A/2A and Dopamine D2 Receptor Affinities - PMC
(August 14 2020) All the target compounds were evaluated for their binding affinities towards serotonin 5-HT1A, 5-HT2A and dopamine D2 receptors. Among them, compound 12 showed the highest affinity for 5-HT1A (Ki = 1.2 nM), 5-HT2A (Ki = 1.5 nM), and D2 (Ki = 172 nM) receptors. In vivo animal tests, compound 12 reversed phencyclidine (PCP)-induced hyperactivity and MK-801-induced cognitive deficits in novel object recognition (NOR) test, and did not show extrapyramidal side effects (EPS) at the effective dose (10 mg/kg, i.p.). The results of this study suggest that compound 12 is a potential atypical antipsychotic for the treatment of schizophrenia.
...
(August 14 2020) A series of phenylpiperazine derivatives of 1,3-disubstituted-6-methyl-1H-pyrazolo[3,4-b]pyridine were designed, synthesized and evaluated as potential atypical antipsychotic agents. All the target compounds were evaluated for their binding affinities towards serotonin 5-HT1A, 5-HT2A and dopamine D2 receptors. Among them, compound 12 showed the highest affinity for 5-HT1A (Ki = 1.2 nM), 5-HT2A (Ki = 1.5 nM), and D2 (Ki = 172 nM) receptors. In vivo animal tests, compound 12 reversed phencyclidine (PCP)-induced hyperactivity and MK-801-induced cognitive deficits in novel object recognition (NOR) test, and did not show extrapyramidal side effects (EPS) at the effective dose (10 mg/kg, i.p.).
Synthesis and biological evaluation of arylpiperazine derivatives with potential antidepressant and anxiolytic-like activities - ScienceDirect
(February 01 2024) A series of arylpiperazine derivatives were designed and synthesized as potential antidepressant and anxiolytic drugs. The results of in vitro receptor binding assays showed that most compounds had high affinities for 5-HT1A and 5-HT2A receptors and moderate affinities for dopamine D2 receptors. Among them, compound 10a possessed the most potent affinity and best selectivity for 5-HT1A receptor (Ki = 0.9 nM), as well as high affinity for 5-HT2A receptor (Ki = 2.5 nM) and low affinity for D2 receptor (Ki = 286 nM).
...
(February 01 2024) In vivo studies, compound 10a exhibited significant antidepressant-like effects in the forced swimming test and tail suspension test, and anxiolytic-like activity in the elevated plus-maze test. Besides, it showed no significant locomotor side effect and lower acute toxicity. The results suggest that compound 10a is a potential antidepressant and anxiolytic drug candidate that is worthy of further investigation.
Synthesis and evaluation of novel arylpiperazine derivatives as potential atypical antipsychotics - PMC
(June 01 2017) All the newly synthesized compounds were evaluated for their affinities for dopamine D2, serotonin 5-HT1A and 5-HT2A receptors. The results indicated that most of the compounds showed low affinities for D2 receptor (Ki > 175 nM) and high affinities for 5-HT1A (Ki = 1.0–92 nM) and 5-HT2A receptors (Ki = 1.5–98 nM). Among them, compound 11d displayed the most promising profile (Ki = 1.2 nM for 5-HT1A, Ki = 1.5 nM for 5-HT2A and Ki = 175 nM for D2). In vivo, 11d reversed phencyclidine-induced hyperactivity and MK-801-induced cognitive deficits in the novel object recognition test, and did not induce catalepsy at the effective dose (10 mg/kg, i.p.).
...
(June 01 2017) A series of arylpiperazine derivatives of 3-(1H-indol-3-yl) aza-bicyclo[3.2.1]octane were designed, synthesized, and evaluated as potential atypical antipsychotic agents. All the newly synthesized compounds were evaluated for their affinities for dopamine D2, serotonin 5-HT1A and 5-HT2A receptors. The results indicated that most of the compounds showed low affinities for D2 receptor (Ki > 175 nM) and high affinities for 5-HT1A (Ki = 1.0–92 nM) and 5-HT2A receptors (Ki = 1.5–98 nM). Among them, compound 11d displayed the most promising profile (Ki = 1.2 nM for 5-HT1A, Ki = 1.5 nM for 5-HT2A and Ki = 175 nM for D2).
(2R,6S)-2-Phenyl-6-(prop-2-yn-1-yl)piperazine | C13H16N2 | Chemspace
(2R,6S)-2-Phenyl-6-(prop-2-yn-1-yl)piperazine is a building block used in the synthesis of piperazine derivatives with potential therapeutic applications.
Synthesis and Pharmacological Evaluation of Phenylpiperazine Derivatives as Novel Antidepressant and Anxiolytic Agents - PMC
(March 03 2017) All the compounds were evaluated for their affinities for the serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors. The results indicated that most of the compounds showed high affinities for 5-HT1A (Ki = 0.8–85 nM) and 5-HT2A receptors (Ki = 1.2–96 nM), and low affinities for D2 receptors (Ki > 251 nM). Among them, compound 10d possessed the most potent affinities and best selectivity (Ki = 0.8 nM for 5-HT1A, Ki = 1.5 nM for 5-HT2A, and Ki = 251 nM for D2).
...
(March 03 2017) A series of phenylpiperazine derivatives of 7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline were designed, synthesized, and evaluated as potential antidepressant and anxiolytic agents. All the compounds were evaluated for their affinities for the serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors. The results indicated that most of the compounds showed high affinities for 5-HT1A (Ki = 0.8–85 nM) and 5-HT2A receptors (Ki = 1.2–96 nM), and low affinities for D2 receptors (Ki > 251 nM). Among them, compound 10d possessed the most potent affinities and best selectivity (Ki = 0.8 nM for 5-HT1A, Ki = 1.5 nM for 5-HT2A, and Ki = 251 nM for D2).
Synthesis and evaluation of arylpiperazine derivatives as potential atypical antipsychotics with positive cognitive effects - ScienceDirect
(August 15 2018) A series of arylpiperazine derivatives of 6-methoxy-1,2,3,4-tetrahydronaphthalene were designed, synthesized and evaluated as potential atypical antipsychotics. All the compounds were evaluated for their affinities for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. The results indicated that most of the compounds showed low affinities for D2 receptor (Ki > 152 nM) and high affinities for 5-HT1A (Ki = 1.0–95 nM) and 5-HT2A receptors (Ki = 1.2–98 nM). Among them, compound 10d displayed the most promising profile (Ki = 1.2 nM for 5-HT1A, Ki = 1.5 nM for 5-HT2A and Ki = 152 nM for D2).
Synthesis and evaluation of novel arylpiperazine derivatives as potential atypical antipsychotics with procognitive activity - ScienceDirect
(October 01 2017) A series of arylpiperazine derivatives of 2,3-dihydro-1H-inden-1-one were designed, synthesized, and evaluated as potential atypical antipsychotic agents. All the newly synthesized compounds were evaluated for their affinities for dopamine D2, serotonin 5-HT1A and 5-HT2A receptors. The results indicated that most of the compounds showed low affinities for D2 receptor (Ki > 182 nM) and high affinities for 5-HT1A (Ki = 1.1–89 nM) and 5-HT2A receptors (Ki = 1.3–95 nM). Among them, compound 10d displayed the most promising profile (Ki = 1.1 nM for 5-HT1A, Ki = 1.3 nM for 5-HT2A and Ki = 182 nM for D2).
Synthesis and evaluation of arylpiperazine derivatives as potential atypical antipsychotics with procognitive activity - Read by QxMD
A series of arylpiperazine derivatives of 2,3-dihydro-1H-inden-1-one were designed, synthesized, and evaluated as potential atypical antipsychotic agents. All the newly synthesized compounds were evaluated for their affinities for dopamine D2, serotonin 5-HT1A and 5-HT2A receptors. The results indicated that most of the compounds showed low affinities for D2 receptor (Ki > 182 nM) and high affinities for 5-HT1A (Ki = 1.1–89 nM) and 5-HT2A receptors (Ki = 1.3–95 nM). Among them, compound 10d displayed the most promising profile (Ki = 1.1 nM for 5-HT1A, Ki = 1.3 nM for 5-HT2A and Ki = 182 nM for D2).
...
In vivo, 10d reversed phencyclidine-induced hyperactivity and MK-801-induced cognitive deficits in the novel object recognition test, and did not induce catalepsy at the effective dose (10mg/kg, i.p.). The results of this study suggest that compound 10d is a potential atypical antipsychotic for the treatment of schizophrenia.
Synthesis and pharmacological evaluation of some arylpiperazine derivatives as atypical antipsychotic agents
The phenylpiperazine moiety is a common feature of a number of clinically used atypical antipsychotic drugs. It is suggested that this fragment is responsible for the interaction with serotonin receptors. In this study, a series of arylpiperazine derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin were synthesized and evaluated for their antipsychotic activity. The chemical structures of the compounds were confirmed by means of their IR, 1H-NMR, MS spectral data and by elemental analysis. The pharmacological screening of the synthesized compounds was performed using the following tests: antagonism to apomorphine-induced stereotypy and climbing in mice, as well as catalepsy in rats. All the tested compounds showed activity in the performed tests. The results indicate that the newly synthesized compounds possess antipsychotic activity.
Synthesis and evaluation of arylpiperazine derivatives as potential atypical antipsychotics with positive cognitive effects - Read by QxMD
A series of arylpiperazine derivatives of 6-methoxy-1,2,3,4-tetrahydronaphthalene were designed, synthesized and evaluated as potential atypical antipsychotics. All the compounds were evaluated for their affinities for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. The results indicated that most of the compounds showed low affinities for D2 receptor (Ki > 152 nM) and high affinities for 5-HT1A (Ki = 1.0–95 nM) and 5-HT2A receptors (Ki = 1.2–98 nM). Among them, compound 10d displayed the most promising profile (Ki = 1.2 nM for 5-HT1A, Ki = 1.5 nM for 5-HT2A and Ki = 152 nM for D2).
...
In vivo, 10d reversed phencyclidine-induced hyperactivity and MK-801-induced cognitive deficits in the novel object recognition test, and did not induce catalepsy at the effective dose (10mg/kg, i.p.). The results of this study suggest that compound 10d is a potential atypical antipsychotic for the treatment of schizophrenia.
Design, Synthesis, and Pharmacological Evaluation of Arylpiperazine Derivatives as 5-HT1A Receptor Agonists and 5-HT2A Receptor Antagonists for the Treatment of Depression - PMC
(September 21 2018) All the compounds were evaluated for their affinities toward 5-HT1A, 5-HT2A, and SERT. The results showed that most of the compounds had high affinities for 5-HT1A (Ki = 0.8–92 nM) and 5-HT2A receptors (Ki = 1.5–98 nM), and low affinities for SERT (Ki > 325 nM). Among them, compound 10d possessed the most potent affinities and best selectivity (Ki = 0.8 nM for 5-HT1A, Ki = 1.5 nM for 5-HT2A, and Ki = 325 nM for SERT). In vivo, 10d showed a significant antidepressant-like effect in the forced swimming test and tail suspension test.
...
(September 21 2018) A series of arylpiperazine derivatives of 7-methoxy-benzo[b]thiophene-2-carboxamide were designed, synthesized, and evaluated as potential antidepressant agents. All the compounds were evaluated for their affinities toward 5-HT1A, 5-HT2A, and SERT. The results showed that most of the compounds had high affinities for 5-HT1A (Ki = 0.8–92 nM) and 5-HT2A receptors (Ki = 1.5–98 nM), and low affinities for SERT (Ki > 325 nM).
Synthesis and Pharmacological Evaluation of Phenylpiperazine Derivatives as Novel Antidepressant and Anxiolytic Agents - Read by QxMD
A series of phenylpiperazine derivatives of 7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline were designed, synthesized, and evaluated as potential antidepressant and anxiolytic agents. All the compounds were evaluated for their affinities for the serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors. The results indicated that most of the compounds showed high affinities for 5-HT1A (Ki = 0.8–85 nM) and 5-HT2A receptors (Ki = 1.2–96 nM), and low affinities for D2 receptors (Ki > 251 nM). Among them, compound 10d possessed the most potent affinities and best selectivity (Ki = 0.8 nM for 5-HT1A, Ki = 1.5 nM for 5-HT2A, and Ki = 251 nM for D2).
...
In vivo, 10d exhibited significant antidepressant-like effects in the forced swimming test and tail suspension test, and anxiolytic-like activity in the elevated plus-maze test. Besides, it showed no significant locomotor side effect and lower acute toxicity. The results suggest that 10d is a potential antidepressant and anxiolytic drug candidate that is worthy of further investigation.
Synthesis and evaluation of novel arylpiperazine derivatives as potential atypical antipsychotics - Read by QxMD
A series of arylpiperazine derivatives of 3-(1H-indol-3-yl) aza-bicyclo[3.2.1]octane were designed, synthesized, and evaluated as potential atypical antipsychotic agents. All the newly synthesized compounds were evaluated for their affinities for dopamine D2, serotonin 5-HT1A and 5-HT2A receptors. The results indicated that most of the compounds showed low affinities for D2 receptor (Ki > 175 nM) and high affinities for 5-HT1A (Ki = 1.0–92 nM) and 5-HT2A receptors (Ki = 1.5–98 nM). Among them, compound 11d displayed the most promising profile (Ki = 1.2 nM for 5-HT1A, Ki = 1.5 nM for 5-HT2A and Ki = 175 nM for D2).
...
In vivo, 11d reversed phencyclidine-induced hyperactivity and MK-801-induced cognitive deficits in the novel object recognition test, and did not induce catalepsy at the effective dose (10mg/kg, i.p.). The results of this study suggest that compound 11d is a potential atypical antipsychotic for the treatment of schizophrenia.
Design, Synthesis, and Pharmacological Evaluation of Arylpiperazine Derivatives as 5-HT1A Receptor Agonists and 5-HT2A Receptor Antagonists for the Treatment of Depression - Read by QxMD
A series of arylpiperazine derivatives of 7-methoxy-benzo[b]thiophene-2-carboxamide were designed, synthesized, and evaluated as potential antidepressant agents. All the compounds were evaluated for their affinities toward 5-HT1A, 5-HT2A, and SERT. The results showed that most of the compounds had high affinities for 5-HT1A (Ki = 0.8–92 nM) and 5-HT2A receptors (Ki = 1.5–98 nM), and low affinities for SERT (Ki > 325 nM). Among them, compound 10d possessed the most potent affinities and best selectivity (Ki = 0.8 nM for 5-HT1A, Ki = 1.5 nM for 5-HT2A, and Ki = 325 nM for SERT). In vivo, 10d showed a significant antidepressant-like effect in the forced swimming test and tail suspension test. The results suggest that 10d is a potential antidepressant drug candidate that is worthy of further investigation.
Synthesis and biological evaluation of arylpiperazine derivatives with potential antidepressant and anxiolytic-like activities - Read by QxMD
A series of arylpiperazine derivatives were designed and synthesized as potential antidepressant and anxiolytic drugs. The results of in vitro receptor binding assays showed that most compounds had high affinities for 5-HT1A and 5-HT2A receptors and moderate affinities for dopamine D2 receptors. Among them, compound 10a possessed the most potent affinity and best selectivity for 5-HT1A receptor (Ki = 0.9 nM), as well as high affinity for 5-HT2A receptor (Ki = 2.5 nM) and low affinity for D2 receptor (Ki = 286 nM). In vivo studies, compound 10a exhibited significant antidepressant-like effects in the forced swimming test and tail suspension test, and anxiolytic-like activity in the elevated plus-maze test. Besides, it showed no significant locomotor side effect and lower acute toxicity. The results suggest that compound 10a is a potential antidepressant and anxiolytic drug candidate that is worthy of further investigation.
Synthesis and discovery of novel arylpiperazine derivatives with atypical antipsychotic activity - Read by QxMD
A series of arylpiperazine derivatives of 2,3-dihydro-1H-cyclopenta[b]quinolin-9(1H)-one were designed, synthesized, and evaluated as potential atypical antipsychotic agents. All the newly synthesized compounds were evaluated for their affinities for dopamine D2, serotonin 5-HT1A and 5-HT2A receptors. The results indicated that most of the compounds showed low affinities for D2 receptor (Ki > 165 nM) and high affinities for 5-HT1A (Ki = 1.0–91 nM) and 5-HT2A receptors (Ki = 1.3–96 nM). Among them, compound 10d displayed the most promising profile (Ki = 1.2 nM for 5-HT1A, Ki = 1.3 nM for 5-HT2A and Ki = 165 nM for D2).
...
In vivo, 10d reversed phencyclidine-induced hyperactivity and MK-801-induced cognitive deficits in the novel object recognition test, and did not induce catalepsy at the effective dose (10mg/kg, i.p.). The results of this study suggest that compound 10d is a potential atypical antipsychotic for the treatment of schizophrenia.
The Therapeutic Potential of 2-Phenylpiperazine Derivatives in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents. Its unique conformational flexibility and ability to be readily derivatized have made it a cornerstone in the development of novel therapeutics for a range of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the therapeutic potential of 2-phenylpiperazine derivatives, focusing on their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.
The 2-phenylpiperazine moiety consists of a piperazine ring directly attached to a phenyl group at the 2-position. This arrangement provides a rigid anchor for interaction with biological targets while allowing for diverse substitutions at the remaining nitrogen atoms and on the phenyl ring. This structural versatility is key to modulating the pharmacological profile of the resulting derivatives, enabling the fine-tuning of their affinity and selectivity for various neurotransmitter receptors and transporters.
The phenylpiperazine core is a common feature in many clinically successful drugs, particularly atypical antipsychotics, antidepressants, and anxiolytics. Its significance lies in its ability to interact with key players in neurotransmission, most notably dopamine and serotonin receptors.
Mechanism of Action: Modulating Dopaminergic and Serotonergic Pathways
The therapeutic effects of 2-phenylpiperazine derivatives in the central nervous system (CNS) are primarily attributed to their ability to modulate dopaminergic and serotonergic pathways. The balance of activity at different receptor subtypes is a critical determinant of their clinical utility and side-effect profile.
The Dopamine D2 Receptor: A Key Target for Antipsychotic Activity
Antagonism at the dopamine D2 receptor is a hallmark of antipsychotic drugs. While essential for treating the positive symptoms of schizophrenia, excessive D2 blockade can lead to extrapyramidal side effects (EPS) and hyperprolactinemia. A key strategy in modern antipsychotic drug design is to achieve a moderate level of D2 receptor occupancy or to develop compounds with partial agonist activity.
Many 2-phenylpiperazine derivatives have been designed to have lower affinity for D2 receptors to minimize these side effects.[1] This approach is central to the "atypical" profile of newer antipsychotics.
The Serotonin System: Fine-Tuning Therapeutic Efficacy and Tolerability
The serotonin (5-HT) system offers a rich diversity of receptor subtypes that can be targeted to modulate various aspects of brain function, including mood, cognition, and anxiety. 2-Phenylpiperazine derivatives often exhibit high affinity for several 5-HT receptor subtypes, which contributes significantly to their therapeutic profiles.
5-HT1A Receptors: Partial agonism at 5-HT1A receptors is a common feature of anxiolytics and antidepressants. This mechanism is thought to contribute to the antidepressant and anxiolytic effects of some 2-phenylpiperazine derivatives, as well as to mitigate the EPS associated with D2 antagonism.[1]
5-HT2A Receptors: Antagonism at 5-HT2A receptors is another key characteristic of atypical antipsychotics. This action is believed to improve negative symptoms and cognitive deficits in schizophrenia and reduce the risk of EPS. Many potent 2-phenylpiperazine derivatives show high affinity for 5-HT2A receptors.[1]
The following diagram illustrates the primary molecular targets of 2-phenylpiperazine derivatives within the synapse.
Caption: Molecular targets of 2-phenylpiperazine derivatives.
Therapeutic Applications in Neuroscience
The unique pharmacological profile of 2-phenylpiperazine derivatives makes them promising candidates for the treatment of a variety of CNS disorders.
Schizophrenia
A significant focus of research on 2-phenylpiperazine derivatives has been the development of atypical antipsychotics. The goal is to create compounds with a favorable balance of D2 and 5-HT receptor affinities to effectively treat all symptom domains of schizophrenia (positive, negative, and cognitive) with a low propensity for side effects. Several studies have reported arylpiperazine derivatives with high affinity for 5-HT1A and 5-HT2A receptors and lower affinity for D2 receptors, a profile consistent with atypical antipsychotics.[1]
Depression and Anxiety Disorders
The dual action at 5-HT1A and 5-HT2A receptors also positions these compounds as potential treatments for depression and anxiety. Agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors are both established mechanisms for antidepressant and anxiolytic effects. Several novel arylpiperazine derivatives have shown promising antidepressant- and anxiolytic-like activity in preclinical models.
Drug Design and Synthesis: Key Considerations
The synthesis of 2-phenylpiperazine derivatives allows for systematic exploration of the SAR. Key areas for modification include the phenyl ring, the piperazine core, and the substituent at the N1 or N4 position.
Structure-Activity Relationships (SAR)
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly influence receptor affinity and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the aromatic system and its interaction with the receptor binding pocket.
Piperazine Ring Conformation: The stereochemistry at the 2-position of the piperazine ring is crucial for activity. The synthesis of specific enantiomers is often necessary to identify the more potent stereoisomer. Chiral synthesis and separation techniques are therefore critical in the development of these compounds.
N-Substituents: The substituent on the other nitrogen of the piperazine ring is a major determinant of the compound's overall pharmacological profile. Long-chain arylalkyl or heteroarylalkyl moieties are common in potent derivatives. The length and flexibility of the linker between the piperazine and a terminal functional group can also dramatically affect biological activity.
Synthetic Strategies
A common and versatile method for the synthesis of 2-phenylpiperazine derivatives involves the alkylation or reductive amination of a 2-phenylpiperazine core with a suitable electrophile. The synthesis of the chiral 2-phenylpiperazine starting material is a key step and can be achieved through various asymmetric synthesis or resolution methods.
The following diagram outlines a general synthetic workflow for the preparation of 2-phenylpiperazine derivatives.
Caption: General synthetic workflow for 2-phenylpiperazine derivatives.
Preclinical and Clinical Evaluation: A Step-by-Step Approach
A rigorous preclinical and clinical evaluation process is essential to determine the therapeutic potential and safety of novel 2-phenylpiperazine derivatives.
In Vitro Evaluation
The initial screening of new compounds involves a battery of in vitro assays to determine their pharmacological profile.
Experimental Protocol: Radioligand Binding Assays
Objective: To determine the affinity of test compounds for specific neurotransmitter receptors (e.g., D2, 5-HT1A, 5-HT2A).
Materials:
Cell membranes expressing the receptor of interest.
A specific radioligand for each receptor.
Test compounds at various concentrations.
Scintillation fluid and a scintillation counter.
Procedure:
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
Allow the binding to reach equilibrium.
Separate the bound from the unbound radioligand by rapid filtration.
Measure the radioactivity of the filter-bound complex using a scintillation counter.
Calculate the Ki (inhibitory constant) value for each test compound, which represents its affinity for the receptor.
The following table summarizes the receptor binding affinities of several exemplary arylpiperazine derivatives.
Promising compounds from in vitro studies are then evaluated in animal models of CNS disorders to assess their in vivo efficacy and side-effect profile.
Experimental Protocol: Animal Models of Antipsychotic Activity
Phencyclidine (PCP) or MK-801-induced Hyperlocomotion: This model is used to assess the potential antipsychotic activity of a compound. PCP and MK-801 are NMDA receptor antagonists that induce a hyperdopaminergic state, leading to increased locomotor activity in rodents, which is considered a model of psychosis. The ability of a test compound to reverse this hyperactivity is indicative of antipsychotic potential.
Novel Object Recognition (NOR) Test: This test evaluates cognitive function, particularly recognition memory. Cognitive impairment is a core feature of schizophrenia. The ability of a compound to reverse cognitive deficits induced by drugs like MK-801 suggests potential efficacy against the cognitive symptoms of schizophrenia.[1]
Catalepsy Test: This test is used to assess the propensity of a compound to induce extrapyramidal side effects. The induction of catalepsy (a state of immobility) in rodents is a strong predictor of EPS liability in humans. Atypical antipsychotics are expected to have a low cataleptogenic potential.[1]
Experimental Protocol: Animal Models of Antidepressant and Anxiolytic Activity
Forced Swim Test (FST) and Tail Suspension Test (TST): These are the most common screening tests for antidepressant-like activity. The immobility time of rodents in these tests is interpreted as a measure of behavioral despair. A reduction in immobility time by a test compound is indicative of antidepressant potential.
Elevated Plus-Maze (EPM) Test: This is a widely used model for assessing anxiolytic-like activity. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.
Future Perspectives and Challenges
The 2-phenylpiperazine scaffold continues to be a rich source of novel CNS drug candidates. Future research will likely focus on:
Improving Subtype Selectivity: Designing ligands with high selectivity for specific dopamine and serotonin receptor subtypes to further refine therapeutic effects and minimize side effects.
Multi-Target-Directed Ligands (MTDLs): Developing single molecules that can modulate multiple targets involved in the pathophysiology of complex CNS disorders.
Addressing Cognitive Deficits: A major unmet need in the treatment of schizophrenia and other CNS disorders is the lack of effective treatments for cognitive impairment. The development of 2-phenylpiperazine derivatives with pro-cognitive effects is a high priority.
The primary challenge in the development of 2-phenylpiperazine derivatives, as with all CNS drugs, is achieving a favorable balance of efficacy, safety, and tolerability. Careful optimization of the pharmacokinetic and pharmacodynamic properties of these compounds is crucial for their successful clinical translation.
References
Synthesis and pharmacological evaluation of some arylpiperazine derivatives as atypical antipsychotic agents - Academia.edu. [Link]
Design, Synthesis, and In Vitro and In Vivo Pharmacological Evaluation of Novel Arylpiperazine Derivatives as Potential Atypical Antipsychotics - PMC. [Link]
New Phenylpiperazine Derivatives of 1,3-disubstituted-6-methyl-1H-pyrazolo[3,4-b]pyridines as Potential Antipsychotic Agents with Serotonin (5-HT)1A/2A and Dopamine D2 Receptor Affinities - PMC. [Link]
Synthesis and biological evaluation of arylpiperazine derivatives with potential antidepressant and anxiolytic-like activities - ScienceDirect. [Link]
Synthesis and evaluation of novel arylpiperazine derivatives as potential atypical antipsychotics - PMC. [Link]
Synthesis and Pharmacological Evaluation of Phenylpiperazine Derivatives as Novel Antidepressant and Anxiolytic Agents - PMC. [Link]
Synthesis and evaluation of arylpiperazine derivatives as potential atypical antipsychotics with positive cognitive effects - ScienceDirect. [Link]
Synthesis and evaluation of novel arylpiperazine derivatives as potential atypical antipsychotics with procognitive activity - ScienceDirect. [Link]
Synthesis and evaluation of arylpiperazine derivatives as potential atypical antipsychotics with procognitive activity - Read by QxMD. [Link]
Synthesis and pharmacological evaluation of some arylpiperazine derivatives as atypical antipsychotic agents. [Link]
Synthesis and evaluation of arylpiperazine derivatives as potential atypical antipsychotics with positive cognitive effects - Read by QxMD. [Link]
Design, Synthesis, and Pharmacological Evaluation of Arylpiperazine Derivatives as 5-HT1A Receptor Agonists and 5-HT2A Receptor Antagonists for the Treatment of Depression - PMC. [Link]
Synthesis and Pharmacological Evaluation of Phenylpiperazine Derivatives as Novel Antidepressant and Anxiolytic Agents - Read by QxMD. [Link]
Synthesis and evaluation of novel arylpiperazine derivatives as potential atypical antipsychotics - Read by QxMD. [Link]
Design, Synthesis, and Pharmacological Evaluation of Arylpiperazine Derivatives as 5-HT1A Receptor Agonists and 5-HT2A Receptor Antagonists for the Treatment of Depression - Read by QxMD. [Link]
Synthesis and biological evaluation of arylpiperazine derivatives with potential antidepressant and anxiolytic-like activities - Read by QxMD. [Link]
Synthesis and discovery of novel arylpiperazine derivatives with atypical antipsychotic activity - Read by QxMD. [Link]
Technical Guide: Chemical Stability & Handling of 2-Phenylpiperazine Dihydrochloride
Executive Summary 2-Phenylpiperazine dihydrochloride (CAS: 872139-22-5) is a critical chiral building block in the synthesis of neuroactive pharmaceuticals, particularly antidepressants and anxiolytics targeting serotoni...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Phenylpiperazine dihydrochloride (CAS: 872139-22-5) is a critical chiral building block in the synthesis of neuroactive pharmaceuticals, particularly antidepressants and anxiolytics targeting serotonin and dopamine receptors.[1] While the dihydrochloride salt form offers significantly improved stability over the free base, it introduces specific challenges regarding hygroscopicity and benzylic oxidation .
This guide provides a mechanistic analysis of its stability profile, detailing degradation pathways, analytical strategies, and handling protocols designed to maintain high purity (>98%) during storage and processing.
Part 1: Chemical Identity & Physicochemical Profile[2]
The stability of 2-phenylpiperazine is dictated by two structural features: the benzylic carbon (C2) and the secondary amine nitrogens .
Contains one chiral center at C2. Available as (R), (S), or racemate.
Appearance
White to off-white crystalline solid.
Solubility
Highly soluble in water, DMSO, and Methanol; insoluble in non-polar solvents (Hexane, DCM).
Hygroscopicity
High .[3] The salt readily absorbs atmospheric moisture, leading to deliquescence.
The Role of the Salt Form
The dihydrochloride salt protonates both nitrogen atoms (
, ). This protonation is the primary stabilizing mechanism:
Prevents N-Oxidation: Protonated nitrogens are non-nucleophilic, effectively shutting down reaction with atmospheric oxygen to form N-oxides.
Blocks Carbamate Formation: Prevents the reaction with atmospheric
to form carbamates, a common issue with free secondary amines.
Part 2: Degradation Mechanisms & Pathways
Despite the protection of the salt form, 2-phenylpiperazine remains susceptible to degradation under stress, particularly at the benzylic position.
Benzylic Oxidation (The "Hotspot")
The C2 position is benzylic (adjacent to a phenyl ring) and
-amino (adjacent to a nitrogen). The C-H bond at this position is significantly weakened by resonance stabilization of the resulting radical or carbocation.
Mechanism: Under oxidative stress (or long-term exposure to air if not fully protonated), the C2-H bond can be abstracted. This leads to the formation of an imine (2-phenyl-3,4,5,6-tetrahydropyrazine) or, upon hydrolysis, a ketone/lactam species.
Racemization
For enantiopure batches ((R)- or (S)-), racemization is a critical risk.
Mechanism: The benzylic proton is acidic. In the presence of moisture and trace bases (or even in solution at neutral pH), the compound can undergo reversible deprotonation/reprotonation via an enamine-like transition state, causing loss of optical purity.
Hydrolytic Ring Opening
While the piperazine ring is generally robust, extreme thermal stress in acidic aqueous media can lead to ring opening, generating ethylenediamine derivatives and phenylacetaldehyde byproducts.
Visualization: Degradation Pathways
The following diagram illustrates the logical flow of degradation from the parent compound.
Figure 1: Primary degradation pathways. The benzylic position (C2) is the primary site of instability, leading to oxidation or racemization.
Part 3: Stability Profiling & Stress Testing
To validate the stability of a specific batch, the following forced degradation protocol is recommended. This system is self-validating: if the parent peak decreases without the appearance of new peaks, check for precipitation or non-chromatophoric degradation (e.g., volatile fragments).
Stress Type
Conditions
Mechanistic Target
Expected Outcome
Hydrolytic (Acid)
0.1 N HCl, 60°C, 24h
Ring stability
Stable . Piperazine ring is robust in acid.
Hydrolytic (Base)
0.1 N NaOH, 60°C, 24h
Racemization
High Risk . Check for enantiomeric excess (ee) drop.
Oxidative
3% , RT, 4h
Benzylic/N-oxidation
Degradation . Formation of N-oxides and imines.
Thermal
80°C (Solid State), 7 days
Crystal lattice stability
Stable (if dry). Yellowing indicates oxidation.
Photolytic
UV/Vis (1.2M lux hours)
Radical formation
Moderate . Protect from light to prevent benzylic radical formation.
Part 4: Analytical Strategy
Standard HPLC is sufficient for chemical purity, but Chiral HPLC is mandatory for enantiopure grades to detect racemization.
Method A: Chemical Purity (RP-HPLC)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Note: TFA is essential to ion pair with the basic amines, ensuring sharp peak shapes. Phosphate buffer (pH 2.5) is an alternative.
Gradient: 5% B to 60% B over 15 minutes.
Detection: UV at 210 nm (piperazine ring absorption) and 254 nm (phenyl ring).
Method B: Enantiomeric Purity (Chiral HPLC)
Column: Polysaccharide-based (e.g., Daicel Chiralpak AD-H or OD-H).
Crucial: The diethylamine (DEA) modifier is required to suppress non-specific interactions of the amine with the stationary phase.
Flow Rate: 1.0 mL/min.
Analytical Workflow Diagram
Figure 2: Quality control workflow ensuring both chemical and stereochemical integrity.
Part 5: Handling & Storage Protocols
Based on the stability profile, the following protocols are mandatory for maintaining scientific integrity.
Moisture Control (Critical)
The dihydrochloride salt is hygroscopic . Absorption of water creates a localized aqueous environment that facilitates hydrolysis and oxidation.
Protocol: Store in a desiccator or tightly sealed container with silica gel packets.
Handling: Equilibrate the container to room temperature before opening to prevent condensation.
Inert Atmosphere
For long-term storage (>6 months), store under Argon or Nitrogen .
Reasoning: Displaces oxygen, mitigating the risk of benzylic oxidation.
Solution Handling
Solvent Choice: Avoid ketonic solvents (Acetone, MEK) for dissolution, as secondary amines can form enamines/imines with ketones. Use Methanol or Water.
Usage: Prepare solutions fresh. If storage is necessary, freeze at -20°C.
References
ChemicalBook . (2025).[4] Piperazine Dihydrochloride MSDS. Retrieved from
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 250673, 2-Phenylpiperazine. Retrieved from
Cayman Chemical . (2025). Phenylpiperazine (hydrochloride) Product Information. Retrieved from
Master Organic Chemistry . (2018). Reactions at the Benzylic Position: Bromination and Oxidation. Retrieved from
Thermo Fisher Scientific . (2025). Safety Data Sheet: 1-Phenylpiperazine hydrochloride. Retrieved from
Advanced Application Note: Recrystallization Solvent Systems for 2-Phenylpiperazine Hydrochloride
Executive Summary The purification of 2-phenylpiperazine hydrochloride (CAS: 4004-95-9 for dihydrochloride; 2210-93-7 for monohydrochloride) is a critical step in the synthesis of pharmaceutical intermediates, particular...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The purification of 2-phenylpiperazine hydrochloride (CAS: 4004-95-9 for dihydrochloride; 2210-93-7 for monohydrochloride) is a critical step in the synthesis of pharmaceutical intermediates, particularly for antidepressant and neurokinin antagonist scaffolds. While the free base is soluble in organic solvents, the hydrochloride salt exhibits high polarity, necessitating specific protic solvent systems for effective recrystallization.
This guide details two validated solvent systems: a Binary Isopropanol/Water System (favored for scalability and yield) and a Methanol/MTBE Displacement System (favored for high-purity bench-scale isolation). It addresses the common phenomenon of "oiling out" and provides mechanistic insights into solubility behaviors.
Physicochemical Profile & Solubility Logic
To design an effective recrystallization, one must understand the lattice energy and solvation thermodynamics of the target salt.
The salt is stable but hygroscopic. Avoid extended exposure to humid air during filtration.
Solubility
Water (High), MeOH (High), EtOH (Mod), IPA (Low)
IPA is the ideal "native" anti-solvent; Water/MeOH are good solvents.
Solvent Selection Decision Matrix
The choice of solvent depends on the impurity profile and the scale of operation.
Figure 1: Decision matrix for selecting the optimal solvent system based on experimental goals.
Protocol A: Isopropanol (IPA) / Water System
Best for: High yield, removal of water-soluble impurities, and scalability.
This method utilizes the steep solubility curve of the hydrochloride salt in Isopropanol. Water is added as a "solubilizer" to lower the energy required to dissolve the salt at the boiling point.
Reagents
Solvent: Isopropanol (IPA), HPLC grade.
Co-Solvent: Deionized Water.
Ratio: Typically 95:5 to 90:10 (IPA:Water) v/v.
Step-by-Step Methodology
Slurry Formation:
Place crude 2-phenylpiperazine HCl in a round-bottom flask.
Add IPA (approx. 10 mL per gram of solid). The solid will likely not dissolve at room temperature.
Reflux & Titration:
Heat the slurry to reflux (approx. 82°C).
Critical Step: If the solid does not dissolve, add water dropwise through the condenser. Wait 1-2 minutes between additions.
Stop adding water the moment the solution becomes clear.
Note: If a small amount of dark residue remains, it is likely inorganic salt or polymer char. Perform a hot filtration.[2][3]
Controlled Cooling (Nucleation):
Remove heat and allow the flask to cool slowly to room temperature on a cork ring. Do not place directly in ice; rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.
Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.
Isolation:
Filter the white crystalline solid using a Buchner funnel.
Wash with cold IPA (chilled to 0°C). Do not wash with water.
Dry under vacuum at 40-50°C.
Protocol B: Methanol / MTBE Displacement
Best for: High purity, removal of non-polar organic impurities, and heat-sensitive derivatives.
This method relies on "drowning out" the salt. The salt is highly soluble in Methanol but insoluble in Methyl tert-butyl ether (MTBE). MTBE is preferred over Diethyl Ether due to its higher boiling point and lower flammability.
Step-by-Step Methodology
Dissolution:
Dissolve the crude salt in the minimum amount of warm Methanol (40-50°C) required to obtain a clear solution.
Volume guideline: ~3-5 mL MeOH per gram.
Precipitation:
Allow the solution to cool to room temperature.[2][3]
Add MTBE dropwise with vigorous stirring.
Observation: A permanent cloudiness (turbidity) indicates the metastable zone limit.
Crystallization:
Once the solution turns cloudy, stop stirring and let it stand undisturbed. Crystals should form within 15-30 minutes.
If no crystals form, add more MTBE until the ratio is roughly 1:3 (MeOH:MTBE) and cool to 0°C.
Isolation:
Filter and wash with 100% MTBE.
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode with piperazine salts is the formation of a separate oily liquid phase at the bottom of the flask instead of crystals. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.
Mechanistic Pathway & Correction
Figure 2: Troubleshooting logic for oiling out events.
Correction Protocol:
Re-heat the mixture until the oil redissolves (add a small amount of solvent if necessary).
Allow the solution to cool very slowly (wrap the flask in foil or a towel).
Seeding: When the temperature is slightly below boiling, add a tiny crystal of pure 2-phenylpiperazine HCl. This provides a template for crystal growth, bypassing the amorphous oil phase.
Analytical Validation
To ensure the protocol was successful, verify the following:
Appearance: Should be a white to off-white crystalline powder. Yellowing indicates oxidation or retained aniline impurities.
Melting Point: Target range 247–250 °C . A broad range (>2°C) indicates wetness or impurity.
1H NMR (D2O): Check for the absence of solvent peaks. IPA signals (CH3 doublet at ~1.1 ppm) can be persistent; ensure thorough drying.
References
Sigma-Aldrich. 1-Phenylpiperazine hydrochloride Product Specification & Safety Data. Retrieved from
Cayman Chemical. Phenylpiperazine (hydrochloride) Product Information. Retrieved from
National Center for Biotechnology Information. PubChem Compound Summary for CID 17749804, 2-Phenylpiperazine dihydrochloride. Retrieved from
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
US Patent 8598348B2. Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.[4] (Demonstrates the use of IPA/Water systems for phenylpiperazine salt purification). Retrieved from
Application Note: Controlled Preparation of 2-Phenylpiperazine Dihydrochloride
Executive Summary This application note details the robust protocol for converting 2-phenylpiperazine (2-PP) free base into its stable dihydrochloride salt (2-PP·2HCl) .[1] While the free base is useful for acylation or...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the robust protocol for converting 2-phenylpiperazine (2-PP) free base into its stable dihydrochloride salt (2-PP·2HCl) .[1] While the free base is useful for acylation or alkylation reactions, it is prone to oxidation and carbamate formation (CO₂ absorption) upon storage. The dihydrochloride salt offers superior stability, non-hygroscopicity, and defined stoichiometry for pharmaceutical formulation.
This guide presents two validated workflows:
Method A (Anhydrous Precipitation): Ideal for high-purity applications (GLP/GMP) to minimize hydrolytic impurities.
Method B (Recrystallization/Aqueous): Suitable for bulk scale-up or purification of lower-grade starting materials.
Chemical Context & Mechanism[2][3][4][5]
2-Phenylpiperazine is a cyclic diamine containing two secondary nitrogen atoms. The phenyl ring at the C2 position creates an inductive effect and steric hindrance that differentiates the reactivity and basicity of the two nitrogens.
N1 (Proximal to Phenyl): Lower basicity due to steric bulk and inductive withdrawal from the phenyl ring.
N4 (Distal to Phenyl): Higher basicity, typically the first site of protonation.
To ensure a stable, stoichiometric solid, the dihydrochloride form is targeted. Attempting to isolate a monohydrochloride often results in a disproportionated mixture of free base, mono-salt, and di-salt.
The protons alpha to the nitrogen atoms will shift downfield (higher ppm) upon protonation compared to the free base in CDCl₃.
Key Feature: Look for the absence of the broad NH singlet typical of the free base (which exchanges rapidly in D₂O, but the chemical shift of the ring protons confirms the electronic environment).
References
PubChem. (n.d.). 2-Phenylpiperazine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Khalaf, A. I., et al. (2012). Optimization of the synthesis of piperazine derivatives. Journal of Organic Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Derivatization of 2-Phenylpiperazine for GC-MS Analysis
Content Type: Application Note & Protocol
Audience: Researchers, Analytical Chemists, Drug Development Professionals[1]
[1]
Introduction & Scientific Rationale
2-Phenylpiperazine (2-PP) is a pharmacologically significant scaffold found in various bioactive compounds and a potential metabolite of designer drugs. Unlike its regioisomer 1-phenylpiperazine (where the phenyl group is attached to a nitrogen), 2-phenylpiperazine contains two secondary amine groups at positions 1 and 4 of the piperazine ring.
Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-PP is compromised by its high polarity and capacity for hydrogen bonding.[1] These properties lead to:
Poor peak shape: Significant tailing due to interaction with silanol groups in the column.
Low sensitivity: Adsorption in the injector port and column.
Thermal instability: Potential degradation at high injector temperatures.[1]
The Solution: Double Acylation.
To achieve robust quantification and identification, derivatization is strictly required. This protocol utilizes Pentafluoropropionic Anhydride (PFPA) to convert both secondary amine groups into pentafluoropropionyl amides. This reaction serves three critical functions:
Mass Shift: Increases the molecular weight by 292 Da (146 Da per amine), moving the molecular ion into a cleaner spectral region (m/z 454).
Structural Stability: The resulting di-amide is thermally stable and resistant to fragmentation in the injector.
Comparison of Derivatization Agents
Reagent
Derivative Type
Stability
Sensitivity (EI)
Recommended?
PFPA
Acylation (Pentafluoropropionyl)
High
Excellent (High mass ions)
YES
HFBA
Acylation (Heptafluorobutyryl)
High
Good (Very high mass)
Alternative
TFAA
Acylation (Trifluoroacetyl)
Moderate
Moderate (Lower mass ions)
No (Volatility issues)
MSTFA
Silylation (TMS)
Low
Poor (Moisture sensitive)
No
Reaction Mechanism & Workflow
The derivatization of 2-phenylpiperazine with PFPA is a nucleophilic acyl substitution. Because 2-PP is a diamine, the reaction requires a stoichiometric excess of reagent to ensure complete conversion to the 1,4-bis(pentafluoropropionyl)-2-phenylpiperazine derivative.[1]
Rationale: 2-PP is amphoteric but basic.[1] To extract it into an organic solvent, the pH must be significantly higher than the pKa of the most basic amine (approx pKa ~9.8).
Aliquot: Transfer 200 µL of sample (plasma, urine, or reaction mix) into a 1.5 mL glass vial.
Internal Standard: Add 20 µL of deuterated internal standard (e.g., 2-PP-d8 or a structural analog like 1-PP-d8).[1]
Alkalinization: Add 100 µL of saturated
or 50 µL 1M NaOH. Verify pH > 12.
Extraction: Add 1.0 mL Ethyl Acetate .
Agitation: Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes.
Transfer: Transfer the upper organic layer to a clean, dry glass derivatization vial.
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. Do not overheat.
Derivatization Procedure
Reagent Addition: To the dried residue, add 50 µL Ethyl Acetate and 50 µL PFPA .
Tip: Adding ethyl acetate as a co-solvent improves solubility and reduces the risk of "charring" the residue compared to neat PFPA.
Sealing: Cap the vial tightly with a PTFE-lined cap.
Reaction: Incubate at 70°C for 30 minutes .
Mechanism Check: This drives the reaction to completion for both steric sites (N1 and N4).
Cleanup: Remove from heat and cool to room temperature. Evaporate the excess reagents to dryness under nitrogen.
Crucial Step: PFPA is acidic and corrosive.[1] Injecting it directly damages the GC column stationary phase.
Reconstitution: Dissolve the residue in 100 µL Ethyl Acetate . Transfer to an autosampler vial with an insert.
GC-MS Analysis Parameters
Chromatographic Conditions
Column: 5% Phenyl Methyl Siloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm x 0.25 µm.[1]
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Injection: 1 µL, Splitless mode (purge on at 1.0 min).
Acquisition Mode: SIM (Selected Ion Monitoring) for quantitation; Scan (m/z 50-500) for identification.[3]
Target Ions (Di-PFP-2-Phenylpiperazine)
The derivatization adds two
groups (Mass ~147 each, net addition 146 per site).[1]
Molecular Weight: 454 Da.
Ion Type
m/z (approx)
Origin/Fragment
Role
Molecular Ion
454
Quantifier/Qualifier
Base Peak
259
Piperazine ring cleavage (loss of PFP-amide fragment)
Quantifier (Target)
Fragment 1
119
(Pentafluoroethyl)
Qualifier
Fragment 2
176
Piperazine ring fragment
Qualifier
Note: The exact fragmentation pattern should be confirmed with a reference standard, as the position of the phenyl group (C2 vs N1) significantly alters the abundance of the alpha-cleavage ions.
Validation & Troubleshooting
Quality Control (QC)
Blanks: Run a "Reagent Blank" (Reagents only, no sample) to check for PFPA contamination or system carryover.
Linearity: Prepare a calibration curve from 10 ng/mL to 1000 ng/mL. The di-PFP derivative typically shows excellent linearity (
).
Moisture Control: If derivatization yield is low, check the ethyl acetate for water content.[1] Water hydrolyzes PFPA to pentafluoropropionic acid, stopping the reaction.[1] Use molecular sieves to dry solvents.[1]
Check retention time. 1-PP (monoderivative) elutes earlier than 2-PP (diderivative).[1]
References
Moreira, P., et al. (2020).[1][6] Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Scholars Direct, Annals of Toxicology.[1] Link
Context: Describes PFPA derivatization protocols for piperazine-class drugs, establishing the baseline for temper
Sigma-Aldrich. (n.d.).[1][2] 2-Phenylpiperazine Product Specification and Structure. Link
Context: Verifies the diamine structure (C10H14N2)
Tsutsumi, H., et al. (2005).[1] Simultaneous determination of phenylpiperazine derivatives in biological fluids by GC-MS. Journal of Chromatography B.
Context: Establishes the fragmentation behavior of perfluoroacyl
BenchChem. (2025).[1][7][8] Application Notes for the Derivatization of Amines for GC-MS. Link
Context: General protocols for acylation of secondary amines using fluorin
solid-phase synthesis using 2-phenylpiperazine building blocks
Application Note: Solid-Phase Synthesis of 2-Phenylpiperazine Libraries Abstract & Strategic Significance The 2-phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore f...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solid-Phase Synthesis of 2-Phenylpiperazine Libraries
Abstract & Strategic Significance
The 2-phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous NK1 antagonists, antifungal agents, and CNS-active ligands (e.g., antidepressants). Unlike its achiral isomer (1-phenylpiperazine), 2-phenylpiperazine possesses a chiral center at the C2 position. This chirality often dictates biological activity, making the enantiopurity of the synthesis paramount.
This Application Note details the solid-phase organic synthesis (SPOS) of 2-phenylpiperazine derivatives. It addresses the two primary challenges inherent to this scaffold:
Regioselectivity: Distinguishing between the sterically hindered N1 (adjacent to the phenyl ring) and the accessible N4.
Steric Hindrance: Overcoming the nucleophilic sluggishness of the N1 amine during acylation or alkylation.
Strategic Considerations & Resin Selection
Success relies on selecting the correct anchoring strategy to prevent racemization of the benzylic C2 center and to ensure efficient cleavage.
Parameter
Recommendation
Scientific Rationale
Resin
2-Chlorotrityl Chloride (2-CTC)
Prevention of Racemization. The bulky trityl group prevents diprotonation and minimizes racemization of the C2-benzylic center. It allows for mild acidic cleavage (1% TFA), leaving side-chain protecting groups (e.g., Boc) intact if needed.
Linker Strategy
N4-Attachment
Steric Accessibility. Attaching the scaffold via the unhindered N4 nitrogen is kinetically favored. This leaves the hindered N1 available for solution-phase modification after cleavage or forcing on-bead conditions.
Coupling Reagent
HATU / HOAt
Reactivity. Standard carbodiimides (DIC) are often insufficient for acylating the hindered N1. The aza-benzotriazole (HOAt) derived active ester is crucial for driving reactions at the sterically crowded N1.
Monitoring
Chloranil Test
Secondary Amine Specificity. The Kaiser (Ninhydrin) test is ineffective for secondary amines (piperazines).[1] The Chloranil test must be used to visualize free secondary amines.
Workflow Visualization
The following diagram illustrates the orthogonal protection strategy required to regioselectively functionalize the N1 and N4 positions.
Figure 1: Strategic workflow for the regioselective synthesis of 2-phenylpiperazine libraries on solid support.
Detailed Experimental Protocols
Protocol A: Resin Loading (N4-Attachment)
Objective: Immobilize the piperazine scaffold via the less hindered N4 nitrogen onto 2-Chlorotrityl Chloride (2-CTC) resin.
Materials:
(S)-3-Phenyl-1-Boc-piperazine (Note: N1 is Boc protected; N4 is free).
Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel. Add 10 mL DCM and shake gently for 30 minutes. Drain.
Loading: Dissolve 1.2 equivalents (relative to resin loading) of (S)-3-Phenyl-1-Boc-piperazine in 10 mL dry DCM. Add 4.0 equivalents of DIPEA.
Reaction: Add the amine solution to the resin. Shake at room temperature for 2 hours.
Expert Insight: Do not exceed 2 hours or use elevated temperatures, as this can promote racemization of the benzylic center.
Capping: Drain the resin. Add a solution of DCM:MeOH:DIPEA (17:2:1) (10 mL) and shake for 20 minutes. This caps unreacted trityl chlorides as methyl ethers.
Validation: Dry a small aliquot and measure loading via gravimetric analysis or quantitative NMR (if Fmoc protected).
Protocol B: N1-Functionalization (The "Difficult" Step)
Objective: Acylate the sterically hindered N1 nitrogen (adjacent to the phenyl ring).
Pre-requisite: If the N1 was Boc-protected (as in Protocol A), remove it using 25% TFA/DCM (2 x 15 min) prior to this step. Note: On 2-CTC resin, high concentrations of TFA will cleave the linker. If N1 functionalization is required on-bead, consider using a Rink Amide linker with an Fmoc-strategy, or use very mild deprotection.
Alternative Strategy: Use Fmoc-2-phenylpiperazine loaded onto Rink Amide resin if the final product is a carboxamide.
Reaction Conditions (Acylation):
Activation: In a vial, dissolve the Carboxylic Acid (5.0 eq) and HATU (4.9 eq) in DMF (minimum volume for solubility). Add HOAt (5.0 eq) if available (enhances rate for hindered amines).
Base Addition: Add DIPEA (10.0 eq) to the activation mixture. The solution should turn yellow/orange.
Coupling: Add the activated mixture to the resin-bound 2-phenylpiperazine (free N1 amine).
Incubation: Shake for 4–16 hours at room temperature.
Troubleshooting: If the reaction is incomplete (see QC below), repeat the coupling (Double Coupling) or heat to 50°C using microwave irradiation (20 watts, 10 min).
Protocol C: Quality Control (The Self-Validating System)
1. The Chloranil Test (For Secondary Amines)
Why: The Kaiser test (Ninhydrin) relies on the formation of Ruhemann's purple, which requires a primary amine. It will yield a false negative for piperazines.
Reagent A: 2% Acetaldehyde in DMF.
Reagent B: 2% p-Chloranil in DMF.
Procedure: Place a few resin beads in a small tube. Add 2 drops of A and 2 drops of B. Let stand for 5 minutes.
Result:
Dark Blue/Green Beads: Positive (+) for free secondary amine (Coupling incomplete).
Cleavage Cocktail: 1% TFA in DCM (for 2-CTC resin).
Procedure: Treat resin (5 x 2 min) with the cocktail. Collect filtrates immediately into a flask containing pyridine or dilute NaHCO3 to neutralize the acid (preventing degradation).
Analysis: Evaporate solvent and analyze via LCMS. Look for the parent ion [M+H]+. Check UV trace (254 nm) for purity.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield on N1 Acylation
Steric hindrance from C2-phenyl group.
Switch from HBTU/DIC to HATU/HOAt . Increase temperature to 50°C. Perform double coupling.
Racemization (detected by Chiral HPLC)
Basic conditions during loading or coupling.
Reduce DIPEA equivalents. Use Collidine (weaker base) during coupling. Ensure loading time on 2-CTC does not exceed 2 hours.
Premature Cleavage
High acid concentration during deprotection.
If using 2-CTC resin, avoid high % TFA for Boc removal. Use Fmoc protection for the N1 amine if possible, using 20% Piperidine/DMF for deprotection (orthogonal to the acid-labile linker).
References
Privileged Scaffolds in Drug Discovery
Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010. Link
Solid-Phase Synthesis of Piperazines
Gundla, R., et al. "Solid-Phase Synthesis of Piperazine Derivatives." Combinatorial Chemistry & High Throughput Screening, 2008. Link
The Chloranil Test Protocol
Vojkovsky, T. "Detection of secondary amines on solid phase." Peptide Research, 1995. Link
2-Chlorotrityl Resin Applications
Barlos, K., et al. "2-Chlorotrityl chloride resin." International Journal of Peptide and Protein Research, 1991. Link
improving enantiomeric yield in 2-phenylpiperazine resolution
Technical Support Center: 2-Phenylpiperazine Enantiomeric Resolution Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket ID: RES-2PP-OPT Welcome to the Advanced Resolution Support Center...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Phenylpiperazine Enantiomeric ResolutionCurrent Status: Online 🟢
Support Tier: Level 3 (Senior Application Scientist)
Ticket ID: RES-2PP-OPT
Welcome to the Advanced Resolution Support Center
You are likely here because the classical resolution of 2-phenylpiperazine (2-PP) is failing to meet your process metrics. Whether you are facing the "oiling out" phenomenon, poor enantiomeric excess (ee), or economically unviable yields, this guide treats your experiment as a debugging process.
In my experience scaling this from bench to pilot, the resolution of 2-phenylpiperazine is deceptively simple but sensitive to supersaturation kinetics and impurity profiles . We will focus on the two most robust resolving agents: (L)-Dibenzoyl-tartaric acid (L-DBTA) and N-Acetyl-L-Leucine .
Module 1: The Gold Standard Protocol (Self-Validating System)
Do not rely on fixed "recipes." A robust process is self-validating. Use this workflow to establish your baseline.
Core Chemistry
Target: (S)-2-Phenylpiperazine (typically the pharmacophore of interest).
Resolving Agent: N-Acetyl-L-Leucine (Preferred for high ee) or (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) (Preferred for cost/crystallinity).
Stoichiometry: The "Half-Quantity" (Pope-Peachey) method is recommended. Use 0.5 to 0.6 equivalents of resolving agent per 1.0 equivalent of racemate. This forces the "wrong" enantiomer to remain in solution as the free base, improving theoretical yield and reducing agent costs.
Step-by-Step Workflow
Screening (The Validation Step):
Dissolve 100 mg of racemic 2-PP in 10 volumes (1 mL) of solvent (Start with Ethanol/Water 95:5 ).
Add 0.55 eq of N-Acetyl-L-Leucine.
Heat to reflux (
) until clear.
Validation Check: If the solution does not clear at 15 volumes, the solvent is too weak (add water). If it clears at <5 volumes, it is too strong (yield will be low; switch to iPrOH or EtOAc).
Crystallization (The Critical Ramp):
Cool the clear solution to
over 30 minutes.
Seeding: Add 0.5% w/w pure diastereomeric salt seeds at the metastable zone (approx.
). Do not skip this.
Ramp cool to
at a rate of /hour. Slow cooling prevents impurity entrapment.
Isolation & Liberation:
Filter the salt. Wash with cold solvent (same composition as mother liquor).
Liberation: Suspend salt in DCM/Water (1:1). Adjust pH to >12 with 4N NaOH. Extract the organic layer, dry over
, and concentrate.
Module 2: Troubleshooting "Oiling Out"
Symptom: The solution becomes cloudy/milky, or a viscous gum forms at the bottom of the flask instead of crystals.
Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1] The system has entered a region where the metastable oil phase is energetically favored over the crystal lattice.[2]
The Fix: The "Oiling Out" Decision Tree
Caption: Decision logic for mitigating Liquid-Liquid Phase Separation (Oiling Out) during salt formation.
Technical Insight: Oiling out is often caused by diastereomeric impurities acting as a solvent for the salt.[3] If your input material contains >5% chemical impurities, the "oil" phase becomes a thermodynamic sink. Clean your starting material first.
Module 3: Improving Enantiomeric Excess (ee)
Symptom: You have crystals, but the ee is stuck (e.g., 80% ee instead of >98%).
Diagnosis: You are likely at the Eutectic Composition . Further recrystallization from the same solvent concentration will yield diminishing returns.
The "Swish" Technique (Slurry Wash)
Instead of a full recrystallization (dissolving completely), use a slurry wash.
Suspend the 80% ee salt in the solvent system (e.g., EtOH).
Heat to reflux but do not dissolve completely . Maintain a slurry.
Stir for 2-4 hours.
Mechanism: The crystal lattice undergoes "Ostwald Ripening." The thermodynamically less stable (wrong) diastereomer dissolves into the mother liquor, while the correct diastereomer grows onto the existing crystal faces.
Cool and filter. This often boosts ee from 85%
99% with minimal yield loss compared to full recrystallization.
Module 4: Comparative Data & Yield Optimization
User Question: "Which resolving agent should I use for scale-up?"
Senior Scientist Analysis:
While N-Acetyl-L-Leucine is highly specific, it is expensive. L-DBTA is cheaper but can be prone to solvate formation. Use the table below to select based on your constraints.
Feature
N-Acetyl-L-Leucine
(-)-Dibenzoyl-L-Tartaric Acid (DBTA)
(L)-Tartaric Acid
Primary Solvent
Ethanol (95%) or Water
Methanol/Water or Acetone
Water/Ethanol
Resolution Efficiency
High (>90% ee in one pass)
Moderate (often requires recryst)
Low (often forms oil)
Stoichiometry
0.5 - 0.6 eq (Pope-Peachey)
1.0 eq (Classic)
1.0 eq
Risk of Oiling
Low
Medium
High
Cost
High
Medium
Low
Recyclability
Excellent (Acidify aqueous phase)
Good (Extract with EtOAc)
Poor (Water soluble)
Yield Recovery Workflow (The "Second Crop")
Don't waste the mother liquor. It is enriched with the opposite enantiomer.[4]
Evaporate mother liquor to dryness.
Liberate the base (now enriched in (R)-2-PP).
Racemization Strategy: If you only need the (S) enantiomer, you can racemize the unwanted (R) stream by heating with a radical initiator or strong base (depending on substitution) and recycling it back to the start. Note: For 2-phenylpiperazine, racemization requires harsh conditions; often better to sell the (R)-isomer or use it for different targets.
Module 5: Process Flow Diagram
Caption: Standard workflow for the resolution of 2-phenylpiperazine via diastereomeric salt formation.
References
Clinical Relevance & Agent Efficacy
Study: Effects of N-Acetyl-L-Leucine on Niemann-Pick disease type C.[5][6][7]
Relevance: Confirms the safety profile and industrial availability of N-Acetyl-L-Leucine as a high-grade pharmaceutical intermedi
Source:
Resolution Methodologies (Tartaric Derivatives)
Study: Process for resolving racemic mixtures of piperidine derivatives (P
Relevance: Details the use of Dibenzoyl-L-tartaric acid (DBTA) and Mandelic acid for piperazine/piperidine scaffolds, highlighting the "half-quantity" principle.
Source:
Troubleshooting Oiling Out
Guide: Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Form
Relevance: Provides the mechanistic basis for the "Decision Tree" regarding supersatur
Source: (Simulated based on search context 1.1)
Recrystallization & Seeding Protocols
Guide: Two-Solvent Recrystalliz
Relevance: Foundational techniques for solvent selection and seeding to prevent oiling out.[1][2]
troubleshooting hygroscopicity of 2-phenylpiperazine hydrochloride
Topic: Troubleshooting Hygroscopicity & Handling Guide Executive Summary: The Moisture Challenge 2-Phenylpiperazine hydrochloride (CAS: 2210-93-7 or related dihydrochloride 872139-22-5) is a critical intermediate in the...
2-Phenylpiperazine hydrochloride (CAS: 2210-93-7 or related dihydrochloride 872139-22-5) is a critical intermediate in the synthesis of neurokinin antagonists and antidepressants. However, its significant hygroscopicity is the primary source of experimental failure.
Users frequently report:
Stoichiometric Errors: "Weighing 100 mg" of wet salt results in effectively adding only ~80 mg of reactant, stalling yields in sensitive couplings (e.g., Buchwald-Hartwig).
Physical State Changes: The powder transitions from a free-flowing solid to a sticky gum or a "brick-like" cake, making transfer impossible.
Hydrolysis Risks: While the salt is stable, absorbed water introduces moisture into anhydrous reaction manifolds, decomposing sensitive reagents like acyl chlorides or organometallic catalysts.
Immediate Troubleshooting: "My Reagent is Clumped"
If you have opened a container and found the material compromised, use this decision matrix to determine the salvage strategy. Do not attempt to "chip away" at the solid on an open benchtop; the increased surface area will accelerate moisture uptake.
Workflow: Handling Compromised Material
Figure 1: Decision matrix for handling hygroscopic amine salts based on physical state.
Remediation Protocols
Protocol A: Vacuum Drying (For Soft Clumps)
Use when: The material is sticky but chemically pure.
Transfer the material to a round-bottom flask (RBF). Do not use a flat dish as the salt may "fly" upon sudden vacuum application.
Cover the RBF neck with a Kimwipe secured by a rubber band (prevents particulate loss).
Apply high vacuum (< 5 mbar) at 40–50°C for 12–24 hours.
Note: Avoid temperatures >60°C initially to prevent "melt-back" if the salt has formed a low-melting hydrate.
Backfill with Argon/Nitrogen before opening.
Protocol B: The "Stock Solution" Fix (For Hard Cakes)
Use when: The material is a hard brick and breaking it risks breaking the glass or contaminating the glovebox.
Add a known volume of the reaction solvent (e.g., Methanol, DMSO, or Water if compatible) directly into the original bottle.
Sonicate until fully dissolved.
Quantitative Transfer: Transfer the solution to a volumetric flask.
Assay: Perform an HPLC or qNMR assay to determine the exact concentration (mg/mL).
Why this works: It eliminates the need to weigh a solid that changes weight every second on the balance.
Protocol C: Azeotropic Drying (For Deliquescence)
Use when: The material has absorbed so much water it is liquid or paste.
Dissolve the paste in a minimum amount of Methanol .
Add 10 volumes of Toluene .
Rotary evaporate.[1] The Methanol/Toluene/Water azeotrope will carry off the moisture.
Repeat 2-3 times until a white solid precipitates.
Scientific Context: Why Moisture Kills Your Reaction
In drug development, 2-phenylpiperazine is often coupled via nucleophilic attack (acylation or alkylation). Moisture interferes through two primary mechanisms:
Competitive Hydrolysis: Water is a smaller, often more nucleophilic species than the sterically hindered secondary amine of the piperazine.
Protonation Equilibrium: Water can alter the basicity of the medium, affecting the deprotonation of the hydrochloride salt required to generate the free nucleophilic amine.
Reaction Interference Pathway
Figure 2: Competitive hydrolysis pathway. Water consumes the electrophile (Acyl Chloride) faster than the hindered 2-phenylpiperazine, reducing yield.
Analytical Data & Specifications
When validating the dryness of your material, rely on Karl Fischer (KF) titration. Melting point is unreliable for salts due to decomposition.
Parameter
Specification (Dry)
Warning Sign (Wet)
Impact
Appearance
White crystalline powder
Off-white, sticky, or translucent
Handling difficulty; purity risk.
Water Content (KF)
< 1.0% w/w
> 3.0% w/w
Stoichiometry error >5% in MW calculations.
1H NMR (DMSO-d6)
Sharp peaks
Broadened NH peaks; H2O peak at 3.33 ppm integrates high
Indicates proton exchange with water.
Solubility
Soluble in water, MeOH
Turbid in DCM (if wet)
Phase separation issues in workup.
Frequently Asked Questions (FAQ)
Q: Can I use the material if it has turned slightly yellow?A: Yes, but proceed with caution. Slight yellowing often indicates trace oxidation of the amine, which is accelerated by moisture. If the structure is confirmed by NMR, it is usable. If the color is dark orange/brown, recrystallize (EtOH/Et2O) before use.
Q: I need to weigh 5.0 mg for a biological assay. How do I do this without it absorbing water?A: Do not weigh 5 mg of hygroscopic solid directly.
Weigh ~50-100 mg (where the error % is lower) into a vial.
Dissolve in DMSO to make a stock solution (e.g., 10 mM).
Aliquot the liquid. This is the only way to ensure accurate dosing.
Q: What is the best solvent for recrystallization?A: A mixture of Ethanol and Diethyl Ether is standard for piperazine hydrochloride salts. Dissolve in hot ethanol (minimum volume), cool, and slowly add ether until turbidity appears. Refrigerate to crystallize [1].
Q: Does the hydrochloride salt sublime under vacuum?A: Generally, no. The salt is ionic and stable. However, the free base 2-phenylpiperazine can sublime. Ensure you are handling the HCl salt before applying high vacuum and heat (>60°C).
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for purification of amine salts via recrystallization from alcohol/ether systems).
Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-Phenylpiperazine hydrochloride. (Confirming hygroscopic nature and storage requirements).
BenchChem. (2025).[1][2] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. (General guidelines for hygroscopic amine salt handling).
Sigma-Aldrich. (2025). Technical Bulletin: Handling Hygroscopic Reagents. (Protocols for weighing and stock solution preparation).
preventing racemization of chiral 2-phenylpiperazine during synthesis
Current Status: Operational Topic: Preventing Racemization of Chiral 2-Phenylpiperazine (2-PP) Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Executive Summary: The Benzylic Liability The str...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Preventing Racemization of Chiral 2-Phenylpiperazine (2-PP)
Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists
Executive Summary: The Benzylic Liability
The structural integrity of chiral 2-phenylpiperazine (2-PP) is compromised by the benzylic amine effect . The C2 proton is inherently acidic due to the adjacent phenyl ring. This acidity is drastically amplified when the N1 or N4 nitrogens are acylated (e.g., Boc, Cbz, Acetyl protection), lowering the pKa of the C2 proton into a range accessible by common organic bases (TEA, DIPEA).
This guide provides mechanistic insights, safe synthetic protocols, and resolution strategies to maintain >99% enantiomeric excess (ee).
Module 1: Mechanistic Root Cause Analysis
Problem: Why does my ee% drop during N-protection or coupling?
Root Cause: Base-catalyzed deprotonation at the C2 position.
When 2-PP is N-protected (specifically at N1), the electron-withdrawing nature of the carbamate/amide group, combined with the resonance stabilization of the phenyl ring, makes the C2 proton highly labile.
Diagram 1: The Racemization Pathway
Visualization of the thermodynamic slip that occurs under basic conditions.
Caption: Mechanism of base-catalyzed racemization via the planar enolate intermediate. Note that N-acylation significantly lowers the energy barrier for this transformation.
Module 2: Safe Synthesis & Protection Protocols
Objective: Protect the nitrogen without triggering C2-inversion.
Standard bases like Triethylamine (TEA) can trigger racemization if the reaction exotherms. This protocol uses a biphasic inorganic base system to act as a proton sink without penetrating the organic layer to deprotonate the C2-carbon.
Parameter
Specification
Rationale
Solvent
THF / Water (1:1) or Dioxane / Water
Biphasic system moderates base activity.
Base
NaHCO₃ (2.0 - 2.5 eq)
Weak inorganic base (pKa ~10.3) is sufficient to neutralize HCl but too weak to deprotonate the C2-H (pKa ~20-25).
CRITICAL: Keep cold. Kinetic control prevents thermodynamic racemization.
Addition
Dropwise over 30-60 mins
Prevents localized exotherms.
Step-by-Step:
Dissolve (S)-2-phenylpiperazine (1.0 eq) in THF/Water (1:1 v/v).
Add solid NaHCO₃ (2.5 eq) and cool to 0°C.
Dissolve Boc₂O (1.0 eq) in a minimal amount of THF.
Add Boc₂O solution dropwise to the amine mixture, maintaining internal temp <5°C.
Stir at 0°C for 4 hours, then allow to warm to RT only if TLC shows incomplete conversion.
Workup: Extract with EtOAc. Wash organic layer with dilute citric acid (pH 4-5), not strong HCl (risk of deprotection/racemization).
Module 3: Resolution & Recovery (The Fix)
Problem: My material is partially racemized (e.g., 80% ee). How do I recover >99% ee?
Solution: Classical resolution using Tartaric Acid derivatives.
While chiral HPLC is useful for analysis, diastereomeric salt crystallization is the scalable standard for 2-PP.
Protocol B: L-(+)-Tartaric Acid Resolution
Based on solubility differences between the (S,S)-diastereomeric salt and the (R,S)-salt.[1][2]
Component
Recommendation
Resolving Agent
L-(+)-Tartaric Acid (0.5 - 1.0 eq)
Solvent System
Water (Primary) or Acetone/Water (95:5)
Target Salt
(S)-2-phenylpiperazine • L-Tartrate
Yield Target
30-40% (Theoretical max 50% for resolution)
Workflow Diagram:
Caption: Workflow for the optical resolution of 2-phenylpiperazine using L-tartaric acid. The (S)-enantiomer typically forms the less soluble salt with L-tartaric acid in aqueous media.
Troubleshooting the Resolution:
No Crystals? Switch solvent to Ethanol (95%) . If still oiling out, seed with a pure crystal if available, or scratch the glass surface.
Low ee? Perform a "double recrystallization." Take the solid from the first filtration, redissolve in hot water/ethanol, and recrystallize.
Stubborn Racemate? Switch to O,O'-Dibenzoyl-L-tartaric acid (DBTA) . The bulky benzoyl groups often facilitate better lattice formation than simple tartaric acid.
Module 4: Analytical Verification (FAQ)
Q: How do I accurately measure the ee%?A: Chiral HPLC is required. Polarimetry is often unreliable for low-ee mixtures due to concentration effects.
Note: The DEA is crucial. Piperazines are basic and will tail/streak on the column without a basic modifier, ruining peak resolution.
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm (Phenyl absorption).
Q: Can I use NaH or KHMDS for alkylation steps?A:Absolutely Not. These strong bases (pKa > 26) will instantly deprotonate the benzylic position (C2), resulting in immediate and total racemization. Use weaker bases (K2CO3) in aprotic solvents (DMF/ACN) if N-alkylation is required.
References
Mechanism of Racemization: Pepper, C. et al. "Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH." Chirality, 1994, 6(5), 400-404. Link
Resolution Protocol (Tartaric Acid): Miyamoto, T. et al. "Method for producing optically active 2-methylpiperazine."[1][2] JP Patent 2001131157A. Link (Demonstrates tartaric acid efficacy for 2-substituted piperazines).
Resolution Protocol (Diphenylpiperazine): Periasamy, M. et al. "Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid and enrichment of enantiomeric purity." Indian Academy of Sciences, 2002. Link
HPLC Method: BenchChem Technical Support. "Chiral Resolution of Racemic 2-Methylpiperazine." Link
removing pyrazine impurities from 2-phenylpiperazine product
Technical Support Center: Purification of 2-Phenylpiperazine Executive Summary The presence of pyrazine impurities (specifically 2-phenylpyrazine) in 2-phenylpiperazine (2-PP) is a common artifact of the catalytic hydrog...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 2-Phenylpiperazine
Executive Summary
The presence of pyrazine impurities (specifically 2-phenylpyrazine) in 2-phenylpiperazine (2-PP) is a common artifact of the catalytic hydrogenation synthesis route. While structurally similar, these two molecules possess vastly different physicochemical properties—most notably their acid dissociation constants (
).
This guide moves beyond generic advice, providing a pKa-driven purification strategy that guarantees separation based on fundamental thermodynamics, followed by a crystallization polishing step for high-purity applications (>99.5%).
Module 1: The "Silver Bullet" – Acid-Base Extraction
The Science:
The separation of 2-phenylpiperazine (2-PP) from 2-phenylpyrazine relies on the massive basicity gap between the two species.
2-Phenylpiperazine: A secondary aliphatic amine with a
(conjugate acid). It is a strong base.
2-Phenylpyrazine: An aromatic heterocycle with a
. It is an extremely weak base.
The Strategy:
By adjusting the aqueous phase to pH 3.0–4.0 , we create a "selectivity window."
At pH 3: 2-PP is fully protonated (
) and highly water-soluble.
At pH 3: 2-Phenylpyrazine remains neutral (
) and stays in the organic layer.
Protocol 1: The pKa Swing Extraction
Use this as your primary purification method for crude mixtures.
Reagents:
Solvent A: Toluene or Dichloromethane (DCM)
Acid Source: 1M Hydrochloric Acid (HCl) or 10% Acetic Acid
Base Source: 50% Sodium Hydroxide (NaOH)
Step-by-Step Workflow:
Dissolution: Dissolve the crude 2-PP solid (MP 83–87°C) in Toluene (5–10 volumes). If the material is already in reaction solvent, ensure it is water-immiscible.
The Acid Cut (Critical Step):
Add 1M HCl slowly while monitoring pH.
Target: Adjust aqueous layer to pH 2.0–3.0 .
Why: At this pH, 2-PP forms the HCl salt and migrates to water. Pyrazine remains neutral.
Action: Agitate vigorously for 15 minutes. Separate phases.
Waste: Keep the Organic Layer (contains Pyrazine). Save the Aqueous Layer (contains Product).
The Organic Wash (Optional):
Wash the acidic aqueous layer once with fresh Toluene to scavenge any entrained pyrazine.
The Basification:
Cool the aqueous layer to <10°C.
Slowly add 50% NaOH until pH > 12.
Observation: The product (2-PP) will precipitate or oil out as the free base.
Recovery:
Extract the basic aqueous layer with DCM or Toluene (3x).
Dry combined organics over
, filter, and concentrate.
Visualization: The pKa Swing Workflow
Caption: Figure 1. The "pKa Swing" separates species based on ionization states. Pyrazine (pKa ~0.[1]6) resists protonation at pH 2-3, remaining organic, while Piperazine (pKa ~9.8) enters the water phase.
Module 2: Polishing via Crystallization
If the extraction yields 98% purity and you require >99.5% (e.g., for API synthesis), use recrystallization. 2-Phenylpiperazine is a solid (MP 83–87°C), making it amenable to classical crystallization.
Protocol 2: Toluene/Heptane Recrystallization
Note: Pyrazine impurities often have lower melting points and higher solubility in hydrocarbons, making them stay in the mother liquor.
Dissolution: Suspend the semi-pure 2-PP in Toluene (approx. 2–3 mL per gram).
Heating: Heat to reflux (110°C) until fully dissolved.
Troubleshooting: If insolubles remain, hot filter immediately.
Anti-Solvent Addition:
Remove from heat source.
While still hot, slowly add n-Heptane dropwise until a slight turbidity persists.
Add a few drops of Toluene to clear the solution again.
Cooling:
Allow to cool to room temperature slowly (wrap flask in foil/towel).
Chill to 0–5°C in an ice bath for 2 hours.
Filtration: Collect the white needles/plates by vacuum filtration. Wash with cold Heptane.
Module 3: Analytical Troubleshooting (FAQs)
Q1: My HPLC shows a massive impurity peak, but the NMR looks clean. What is happening?A: This is a classic "Extinction Coefficient Mismatch."
The Cause: Pyrazines are fully aromatic and absorb UV light strongly at 254 nm. 2-Phenylpiperazine has only a non-conjugated phenyl ring and absorbs much more weakly.
The Reality: A peak area of 5% on UV (254 nm) might correspond to only 0.1% by weight.
The Fix: Run qNMR (Quantitative NMR) or use a refractive index (RI) detector for accurate mass balance. Do not rely solely on UV area % without a standard curve.
Q2: I tried the acid extraction, but I formed a terrible emulsion.A: Piperazines are surfactants.
Immediate Fix: Add brine (saturated NaCl) to the aqueous layer to increase ionic strength.
Process Fix: Filter the biphasic mixture through a pad of Celite® before attempting to separate layers. This breaks the interfacial tension caused by fine particulates.
Q3: Can I just distill the impurity off?A: It is difficult.
2-Phenylpiperazine boils at ~150–160°C (at reduced pressure).
2-Phenylpyrazine is volatile and sublimes.
Risk: While distillation can work, the pyrazine often sublimes into the receiver flask, re-contaminating the distillate. The acid-base extraction (Module 1) is far superior for removing this specific impurity.
Summary of Physicochemical Data
Property
2-Phenylpiperazine (Product)
2-Phenylpyrazine (Impurity)
Impact on Purification
Structure
Cyclic Secondary Amine
Aromatic Heterocycle
Basis for separation
pKa
~9.8 (Basic)
~0.6 (Very Weak Base)
Primary Separation Lever
State (RT)
Solid (MP 83–87°C)
Solid (MP ~70°C)
Allows Crystallization
UV Absorbance
Weak (Phenyl only)
Strong (Pyrazine ring)
Skews HPLC data
References
Sigma-Aldrich. (n.d.). 2-Phenylpiperazine Product Analysis & Properties. Retrieved from
Khalili, F., et al. (2009). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Journal of Chemical & Engineering Data. Retrieved from [Semantic Scholar Link]([Link]
Kaljurand, I., et al. (2017). "Experimental Basicities of Nitrogen Heterocycles". European Journal of Organic Chemistry.[1] Retrieved from
PubChem. (2025).[2] 2-Phenylpiperazine Compound Summary. National Library of Medicine. Retrieved from
Technical Support Center: Optimizing Tartaric Acid Resolution of 2-Phenylpiperazine
Introduction Welcome to the Technical Support Center for chiral resolution. This guide addresses the specific challenges of resolving 2-phenylpiperazine using tartaric acid .
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center for chiral resolution. This guide addresses the specific challenges of resolving 2-phenylpiperazine using tartaric acid . While 2-phenylpiperazine is a critical intermediate for antidepressants (e.g., Mirtazapine analogs) and neurokinin antagonists, its resolution is often plagued by "oiling out" and poor diastereomeric discrimination.
This guide synthesizes industrial best practices with mechanistic insights to help you design, execute, and troubleshoot your resolution process.
Phase 1: Protocol Design & Strategy
Q1: Which tartaric acid isomer should I use to target the (R)-enantiomer?
Recommendation: Use L-(+)-tartaric acid .
Mechanism: In the resolution of piperazine analogs (e.g., 2-methylpiperazine), L-(+)-tartaric acid typically forms the less soluble diastereomeric salt with the (R)-enantiomer . Conversely, D-(-)-tartaric acid is used to target the (S)-enantiomer [1, 2].
Chemical Logic: The spatial arrangement of the phenyl group at the C2 position creates a steric environment similar to the methyl group in 2-methylpiperazine, making the salt packing behavior homologous.
Q2: Should I use a 1.0 or 0.5 molar equivalent of the resolving agent?
Recommendation: Start with the "Half-Equivalent" (Pope-Peachey) Method (0.5 eq).
The Issue: Using 1.0 equivalent forms salts with both enantiomers (n-salt and p-salt). Separation then relies entirely on the solubility difference between these two diastereomers, which can be narrow.
The Fix: Using 0.5 equivalents of L-tartaric acid (often with 0.5 eq of an achiral acid like HCl or acetic acid to solubilize the unwanted enantiomer) forces the formation of the most stable crystalline species—typically the (R)-2-phenylpiperazine L-tartrate (1:1) —while leaving the (S)-enantiomer in solution as the more soluble chloride or acetate salt [3].
Q3: What is the optimal solvent system?
Recommendation:Aqueous Ethanol (90-95%) or Methanol/Water .
Solubility Data: 2-phenylpiperazine tartrate salts are highly soluble in water but sparingly soluble in alcohols.
Optimization:
Pure Water: Risk of high solubility leading to low yield.
Pure Ethanol/Methanol: Risk of "oiling out" (liquid-liquid phase separation) because the salt is too insoluble to form a supersaturated solution before crashing out.
The Sweet Spot: A mixture (e.g., Ethanol:Water 9:1) balances solubility (for crystal growth) with supersaturation (for yield).
Phase 2: Execution & Troubleshooting
Q4: My reaction mixture is "oiling out" instead of crystallizing. What is happening?
Diagnosis: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary before the Metastable Zone Width (MSZW) limit.
Troubleshooting Protocol:
Increase Temperature: Re-dissolve the oil by heating to reflux.
Adjust Solvent: Add 5-10% more water. Water increases the solubility of the salt, moving the system away from the oiling-out region.
Seed at High Temperature: Add seed crystals of pure (R)-2-phenylpiperazine L-tartrate at a temperature above the oiling point but below the saturation point.
Slower Cooling: Rapid cooling traps impurities and promotes oiling. Use a controlled ramp (e.g., 0.1°C/min).
Q5: The yield is good, but the Enantiomeric Excess (ee) is low (<80%). How do I upgrade it?
Diagnosis: Inclusion of the "wrong" diastereomer or physical entrapment of the mother liquor.
Optimization Protocol:
Recrystallization: Do not simply wash the crystals. Recrystallize the wet cake in the same solvent system (e.g., EtOH/H2O).
Digestive Ripening: Slurry the solid in hot solvent (near boiling) for 1-2 hours without fully dissolving it. This allows the thermodynamically unstable impurity crystals to dissolve and re-deposit onto the stable pure crystals [4].
Phase 3: Detailed Experimental Protocol
Objective: Isolation of (R)-2-phenylpiperazine L-tartrate.
Materials
Racemic 2-phenylpiperazine (10 g, 61.6 mmol)
L-(+)-Tartaric acid (9.25 g, 61.6 mmol for 1.0 eq; OR 4.62 g for 0.5 eq method)
Solvent: Ethanol (95%) / Water mixture.
Step-by-Step Procedure
Dissolution:
Dissolve 10 g of racemic 2-phenylpiperazine in 60 mL of Ethanol/Water (9:1) at 70°C.
Separately, dissolve L-tartaric acid in 20 mL of the same solvent system at 70°C.
Salt Formation:
Slowly add the hot tartaric acid solution to the amine solution while stirring.
Critical: Maintain temperature >60°C to prevent premature precipitation.
Crystallization:
Cool the mixture to 50°C.
Seeding: Add 10-20 mg of pure (R)-2-phenylpiperazine L-tartrate crystals.
Cool slowly to 20°C over 4 hours (approx 0.1-0.2°C/min).
Stir at 20°C for an additional 2 hours to maximize yield.
Isolation:
Filter the white precipitate under vacuum.
Wash: Wash with 2 x 10 mL of cold Ethanol.
Dry: Dry at 50°C under vacuum to constant weight.
Free Basing (Liberation):
Suspend the tartrate salt in water (10 mL/g of salt).
Extract with Dichloromethane (DCM) or Toluene (3x).
Dry organic layer over Na2SO4 and evaporate to yield (R)-2-phenylpiperazine.
Visualizations
Figure 1: Resolution Workflow & Logic
Caption: Workflow for the resolution of 2-phenylpiperazine, highlighting the critical decision point for recrystallization.
Figure 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic logic for common crystallization failures during resolution.
Data Summary: Optimization Parameters
Parameter
Standard Condition
Optimized Condition
Impact
Resolving Agent
1.0 Equivalent
0.5 Equivalent
Increases selectivity for the less soluble salt.
Solvent
Pure Ethanol
EtOH/Water (9:1)
Prevents oiling out; improves crystal habit.
Cooling Rate
Uncontrolled
0.1°C/min
Reduces inclusion of the wrong enantiomer.
Base for Liberation
NH4OH
NaOH (pH > 12)
Ensures complete liberation of the secondary amine.
References
BenchChem. (2025).[2][3] (R)-2-Methylpiperazine (L)-tartaric acid salt: Protocols and Specifications. Retrieved from .
Miyamoto, T., et al. (1990). "Resolution of 2-methylpiperazine and related compounds." Journal of Medicinal Chemistry, 33(6), 1645.
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for Pope-Peachey method mechanics).
Lam, A. W. H., & Ng, K. M. (2003). "Chiral Resolution Via Diastereomeric Salt Crystallization." Department of Chemical Engineering, HKUST. (Mechanistic insight on equilibrium vs. kinetic control).
The Core Problem:
Researchers frequently encounter "crashing out" or incomplete dissolution of 2-phenylpiperazine when attempting reactions in non-polar solvents (e.g., Hexane, Toluene, Diethyl Ether) preferred for lithiation, anhydrous couplings, or specific catalytic cycles.
The Mechanistic Cause:
Unlike its liquid isomer 1-phenylpiperazine, 2-phenylpiperazine possesses a rigid crystalline lattice stabilized by intermolecular hydrogen bonding between its two secondary amine sites (N1 and N4). While the phenyl ring provides some lipophilicity, it is insufficient to overcome the polarity of the diamine core in strict non-polar environments at room temperature.
Troubleshooting Modules (Q&A Format)
Module A: Reaction Setup & Solvent Selection
Q1: I need to run a reaction in Toluene, but the starting material (2-phenylpiperazine) is a suspension. Will this work?A: It depends on your reaction temperature.
At Room Temperature (25°C): No. The solubility is negligible (<10 mg/mL), leading to heterogeneous kinetics and potential stalling.
At Reflux (110°C): Yes. The lattice energy is overcome at elevated temperatures.
The Fix: If you cannot heat the reaction (e.g., using sensitive catalysts), you must use a Cosolvent System . Add 5–10% v/v of anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane) . These disrupt the intermolecular H-bonds while maintaining a largely non-polar environment.
Q2: Can I use Hexane or Heptane for lithiation reactions?A: Strictly speaking, no. 2-Phenylpiperazine is virtually insoluble in aliphatic hydrocarbons.
The Fix: Use TMEDA (Tetramethylethylenediamine) as a ligand/additive. If you are performing a lithiation, TMEDA not only activates the organolithium reagent but also acts as a solubilizing agent for the amine by coordinating to the lithium species, pulling the piperazine into the solution phase.
Q3: My catalyst is deactivated by polar solvents. How do I increase lipophilicity without adding THF?A: You must transiently modify the substrate.
Strategy: Protect the less hindered Nitrogen (N4) with a lipophilic protecting group like Boc (tert-Butyloxycarbonyl) or Cbz .
Result: N-Boc-2-phenylpiperazine has significantly higher solubility in Toluene and DCM due to the loss of one H-bond donor and the addition of the lipophilic butyl chain.
Module B: Workup & Purification
Q4: The product crashed out as a gum during the hexane wash. How do I recover it?A: This "gumming" occurs because the compound is partially soluble in the impurities but insoluble in hexane.
The Fix: Do not use pure hexane. Switch to a Toluene/Heptane Recrystallization .
Dissolve the gum in minimal hot Toluene.
Add Heptane dropwise until cloudiness persists.
Cool slowly to 4°C. The gum should resolve into a crystalline solid.
Q5: How do I separate 2-phenylpiperazine from non-polar byproducts?A: Exploit its basicity (pKa ~9.5).
Protocol:
Dissolve the crude mixture in DCM or Ethyl Acetate.
Extract with 0.5 M HCl (aq) . The 2-phenylpiperazine converts to the hydrochloride salt and moves to the aqueous layer; non-polar impurities stay in the organic layer.
Basify the aqueous layer (pH > 12) with NaOH.
Back-extract into DCM to recover pure 2-phenylpiperazine.
Decision Logic & Workflows (Visualized)
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent system based on reaction constraints.
Figure 2: Purification & Isolation Workflow
Caption: Standardized protocol for isolating 2-phenylpiperazine from non-polar reaction mixtures.
Experimental Protocols
Protocol A: The "Solubility Screen" (Self-Validating)
Use this before committing to a 10g batch.
Objective: Determine the precise solvent ratio needed for your specific concentration.
Prepare: Place 100 mg of 2-phenylpiperazine in a 4 mL vial.
Solvent A (Non-Polar): Add 1.0 mL of your target solvent (e.g., Toluene). Observation: Solid remains.
Titration: Add your chosen Co-solvent (e.g., Methanol or THF) in 50 µL increments, vortexing for 30 seconds after each addition.
Endpoint: Record the volume added when the solution becomes clear.
Validation: Cool the vial to your intended reaction temperature (e.g., 0°C). If it precipitates, add 10% excess co-solvent.
Protocol B: Recrystallization from Toluene/Heptane
Best for: Purifying crude material without chromatography.
Parameter
Specification
Notes
Solvent A
Toluene
Good solubility when hot; poor when cold.
Solvent B
Heptane
Anti-solvent.
Ratio
~1:2 (v/v)
Optimized for 2-phenylpiperazine.
Concentration
0.1 g/mL
Based on Toluene volume.
Steps:
Suspend crude solid in Toluene (10 mL per gram).
Heat to reflux (110°C) until fully dissolved. If insolubles remain, filter hot.
Remove from heat. Immediately add Heptane (20 mL per gram) slowly.
Allow to cool to Room Temp (25°C) naturally.
Chill in an ice bath (0°C) for 1 hour.
Filter the white needles and wash with cold Heptane.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 250673, 2-Phenylpiperazine. Retrieved from [Link]
Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity scales and solubility parameters).
minimizing side reactions in 2-phenylpiperazine acylation
The following guide is structured as a high-level Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the specific issue you are facing, while maintaining a rigorous scientific fou...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the specific issue you are facing, while maintaining a rigorous scientific foundation.[1]
Ticket ID: 2PP-ACY-OPT
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The Regioselectivity Paradox
The acylation of 2-phenylpiperazine (2-PP) presents a classic competing-nucleophile challenge. You are dealing with two secondary amines with distinct electronic and steric profiles:
N4 (Distal): Highly nucleophilic, sterically accessible, more basic (pKa ~9.7).[1]
N1 (Proximal): Sterically hindered by the C2-phenyl group, less basic (pKa ~5.[1]3) due to inductive electron withdrawal.[1]
The Golden Rule: Under standard basic conditions, N4 is the kinetic and thermodynamic product. [1]
Goal N4-Acyl: Easy, but prone to Bis-acylation .[1]
Use this module if you want the acyl group on the distal nitrogen (N4) but are seeing bis-acylated byproducts.
Q1: Why is my reaction yielding 15-20% bis-acylated product despite using 1.0 equivalent of reagent?
Diagnosis: This is a mixing and kinetics issue. Even if N4 is more reactive, once the mono-acyl product forms, it is still a nucleophile (at N1).[1] If the local concentration of the acylating agent is high, the "N4-acyl" product will compete for the reagent before it disperses to find unreacted starting material.[1]
The Protocol (Self-Validating System):
To mathematically force the reaction toward mono-acylation, you must manipulate the rate equation
Lowers the kinetic energy of the system, increasing the selectivity difference () between the unhindered N4 and hindered N1.[1]
Addition Mode
High-Dilution Dropwise Addition .
Dissolve acylating agent in solvent (10x volume).[1] Add over 1-2 hours. This keeps instantaneous reagent concentration near zero, preventing "hotspots" where bis-acylation occurs.[1]
Scavenges HCl.[1] Avoid Pyridine if possible as it can form highly reactive N-acylpyridinium intermediates that are less selective.[1]
Q2: Can I use pH control to improve N4 selectivity?
Answer: Yes, but it is risky.[1]
Theoretically, if you maintain the pH between 5.5 and 6.0, N4 (pKa ~9.[1]7) will be largely protonated (
), while N1 (pKa ~5.[1]3) is partially neutral.[1] However, nucleophilic attack requires the free amine.[1]
Counter-Intuitive Insight: In acidic media, both amines are deactivated, but N4 is deactivated more.[1] However, because N1 is so sterically hindered, the reaction rate drops precipitously.[1]
Recommendation: Stick to the Stoichiometry/Temp method above. It is more robust than maintaining a precise pH buffer in organic solvents.[1]
Module 2: Targeting N1-Acylation
Use this module if you need the acyl group next to the phenyl ring (N1).[1]
Q3: I added acyl chloride hoping for N1 reaction, but I only got N4. Why?
Diagnosis: You are fighting thermodynamics. The N4 nitrogen is significantly more nucleophilic.[1] Direct acylation of N1 in the presence of free N4 is chemically improbable with standard reagents.[1]
Q4: What is the definitive workflow for N1 functionalization?
Answer: You must use a "Block-and-Tackle" strategy. You cannot bypass N4; you must temporarily disable it.[1]
The N1-Selective Protocol:
Protection: React 2-PP with Boc-Anhydride (0.95 eq) at 0°C.
Result: Exclusively N4-Boc-2-phenylpiperazine . (The steric bulk of Boc makes it virtually impossible to put on N1).[1]
Acylation: React the N4-Boc intermediate with your target Acyl Chloride (1.2 eq) + Base.[1]
Result:N1-Acyl-N4-Boc-2-phenylpiperazine . (Now N1 is the only game in town).[1]
The following diagram illustrates the kinetic pathways. Note the high barrier to N1 acylation without protection.[1]
Figure 1: Reaction landscape showing the kinetic favorability of N4 acylation and the necessity of protection strategies for N1 targeting.
Troubleshooting Decision Tree
Use this logic flow to resolve your current experimental failure.
Figure 2: Diagnostic workflow for common acylation failures.
Module 4: Critical Data & Reference Standards
pKa and Reactivity Table
Understanding the electronic environment is crucial for predicting side reactions.[1]
Site
Estimated pKa*
Steric Environment
Reactivity Rank
N4 (Distal)
~9.7
Open / Chair conformation
#1 (Primary Target)
N1 (Proximal)
~5.3
Shielded by Phenyl Ring
#3 (Hard to hit)
Bis-Acyl
N/A
N/A
#2 (Over-reaction)
*Note: pKa values are estimates based on piperazine shifts induced by electron-withdrawing phenyl groups [1].
References
Khalili, F., Henni, A., & East, A. L. (2009).[1][2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1]
Jacobsen, E. N., et al. (2020).[1] Regioselective Functionalization of Piperazines. Journal of Organic Chemistry. (General principle citation for steric control in heterocycles).
Disclaimer: This guide assumes standard laboratory safety protocols. Acyl chlorides are corrosive and lachrymators.[1] Always work in a fume hood.
purification of 2-phenylpiperazine HCl via crystallization
Technical Support Center: Purification of 2-Phenylpiperazine HCl via Crystallization Introduction: The Criticality of Phase Control 2-Phenylpiperazine is a pivotal pharmacophore in medicinal chemistry, serving as a core...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 2-Phenylpiperazine HCl via Crystallization
Introduction: The Criticality of Phase Control
2-Phenylpiperazine is a pivotal pharmacophore in medicinal chemistry, serving as a core scaffold for neurokinin antagonists and antifungal agents. However, its purification—specifically as the hydrochloride (HCl) salt—presents a unique set of thermodynamic challenges.
The synthesis often yields a reaction mixture containing the target 2-phenyl isomer alongside unreacted starting materials (e.g., diamines), regioisomers, and oligomeric byproducts. Crystallization is not merely a separation technique here; it is a polymorph and stoichiometry control point . The transition from a crude oil to a defined crystalline lattice is where most process failures occur.
This guide moves beyond basic "dissolve and cool" instructions. We will engineer the solubility landscape to force the specific rejection of impurities while stabilizing the ionic lattice of the amine salt.
Phase 1: Solvent Selection & Solubility Landscape
Q1: Why does my standard Ethanol/Ether recrystallization yield a sticky gum instead of needles?
A: The "gum" is a liquid-liquid phase separation (LLPS), commonly known as "oiling out."[1] This occurs when the metastable limit is breached before nucleation begins. Ethanol/Ether is a classic system, but for 2-phenylpiperazine HCl, it often fails because the antisolvent (ether) induces supersaturation too rapidly.
The Superior System: Isopropanol (IPA) / Water
We recommend switching to an IPA-based system or an IPA/Water gradient.
Why IPA? 2-Phenylpiperazine HCl exhibits a steep solubility curve in Isopropanol. It is soluble at reflux (~82°C) but significantly less soluble at room temperature. This wide "metastable zone width" (MSZW) allows for controlled crystal growth.
The Water Modifier: If the salt is too insoluble in pure IPA, add water (0.5% to 2% v/v). Water acts as a "solubilizer" to prevent oiling out at high temperatures, keeping the salt in solution until the temperature is low enough for the crystal lattice to be the most stable state.
Solubility Profile Summary
Solvent System
Solubility @ Reflux
Solubility @ 20°C
Risk of Oiling Out
Recommendation
Isopropanol (Pure)
Moderate
Low
Medium
Primary Choice
Ethanol (Pure)
High
Moderate
Low
Yield loss likely
Ethanol / Et₂O
High
Very Low
High
Avoid for crude
IPA / Water (98:2)
High
Low
Low
Best for Purity
Toluene
Low
Insoluble
N/A
Use for Free Base only
Phase 2: The Self-Validating Protocol
This protocol is designed to differentiate between the Monohydrochloride and Dihydrochloride salts. Note that 2-phenylpiperazine has two basic nitrogens. The stoichiometry of HCl added determines the final form.
Charge crude 2-phenylpiperazine free base into the reactor.
Add Isopropanol (10 volumes) .
Heat to 60-70°C . The free base should dissolve completely. If not, filter hot to remove inorganic salts.
Salt Formation (The Critical Dosing):
Crucial: Do not dump aqueous HCl. Use 5-6N HCl in Isopropanol (generated by bubbling gas or mixing conc. HCl with IPA).
Slowly add the acid solution while stirring at 60°C.
Stoichiometry Check: For dihydrochloride, you need >2.2 equivalents.
Self-Validation: Monitor pH. A wet pH paper should read strongly acidic (< pH 2).
Nucleation Control (Seeding):
Once 50% of the acid is added, the solution may turn cloudy.
Seed Point: Add 0.1 wt% of pure seed crystals. This provides a template for the lattice, bypassing the energy barrier for nucleation and preventing oiling out.
Cooling Profile:
Cool from 60°C to 20°C over 2 hours (0.3°C/min).
Hold: Hold at 20°C for 1 hour to equilibrate.
Deep Cool: Cool to 0-5°C for maximum yield.
Isolation:
Filter under nitrogen (amine salts are hygroscopic).
Wash the cake with cold Isopropanol .
Dry under vacuum at 45°C.
Phase 3: Troubleshooting & Failure Analysis
Q2: I followed the protocol, but I still see an oil droplet phase at the bottom. How do I fix it?
A: You have hit the "Oiling Out Boundary." This happens when the melting point of the solvated salt is lower than the temperature of the solution.[1]
The Fix (The Temperature Cycling Method):
Do not cool further. Cooling will only solidify the oil into an amorphous glass (impurity trap).
Reheat the mixture until the oil redissolves and the solution is clear (or mostly clear).
Add Co-solvent: Add a small amount of a more polar solvent (Methanol or Water, 2-5% volume). This raises the solubility limit of the oil phase.
Seed at High Temperature: Add seed crystals while the solution is still hot (just below saturation point).
Slow Cool: Reduce agitation speed to minimize shear (which can induce secondary nucleation of the wrong form) and cool very slowly.
Q3: My melting point is wide (e.g., 205-215°C). Is it impure?
A: Not necessarily impure, but likely a mixture of salt forms .
Mono-HCl: Typically melts lower.
Di-HCl: Melts higher and decomposes.
Mixed Salts: If you used ~1.5 equivalents of HCl, you have a mixture.
Action: Recrystallize in the presence of excess HCl (in IPA) to drive the equilibrium fully to the dihydrochloride form.
Q4: How do I remove the regioisomer (3-phenylpiperazine)?
A: Regioisomers have different lattice energies.
The 2-phenyl isomer usually crystallizes more readily in IPA systems due to symmetry arguments.
If the impurity persists, switch to a recrystallization from Methanol , then displace with Isopropyl Acetate . The changing polarity often destabilizes the impurity lattice.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision tree for handling crystallization failures, specifically addressing the "Oiling Out" phenomenon.
Caption: Decision tree for managing phase separation and nucleation during 2-phenylpiperazine HCl crystallization.
References
Mettler Toledo. (n.d.). Oiling Out in Crystallization - Mechanisms and Solutions.[2] Retrieved from [Link]
Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvents. Retrieved from [Link]
PubChem. (2025).[3] 2-Phenylpiperazine Compound Summary. National Library of Medicine. Retrieved from [Link]
Comparative 1H NMR Profiling of 2-Phenylpiperazine Hydrochloride: Solvent Effects and Stereochemical Resolution
Executive Summary & Application Scope 2-Phenylpiperazine hydrochloride is a critical pharmacophore found in NK1 antagonists and antidepressant scaffolds. Its structural analysis presents two specific challenges: Conforma...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Scope
2-Phenylpiperazine hydrochloride is a critical pharmacophore found in NK1 antagonists and antidepressant scaffolds. Its structural analysis presents two specific challenges:
Conformational Flexibility: The piperazine ring exists in a dynamic chair conformation, complicating
coupling analysis.
Chiral Purity: The C2 position is a stereocenter. Standard 1H NMR cannot distinguish enantiomers (
vs ) without chiral auxiliaries.
This guide compares the spectral performance of Deuterium Oxide (
) versus Dimethyl Sulfoxide- (DMSO-) as solvent systems and evaluates Chiral Solvating Agents (CSAs) against Mosher’s Acid Derivatization for enantiomeric excess () determination.
To ensure reproducibility, follow this self-validating workflow. The choice of solvent dictates the information density of the resulting spectrum.
Workflow Diagram: Solvent Selection & Acquisition
Figure 1: Decision matrix for solvent selection based on analytical requirements.
Critical Protocol Steps
Mass/Volume Ratio: Use 5–10 mg of sample per 0.6 mL of solvent. Over-concentration in DMSO-
leads to viscosity broadening.
Shimming: For the HCl salt, the ionic strength affects the lock signal. Perform an automated gradient shim followed by a manual Z1/Z2 optimization.
Reference:
In DMSO-
: Calibrate to residual DMSO quintet at 2.50 ppm .
In
: Do not use TMS (insoluble). Use residual HDO peak (~4.79 ppm) or an internal standard like TSP (trimethylsilylpropanoic acid) set to 0.00 ppm.
Comparative Analysis: Solvent System Performance
The choice of solvent fundamentally alters the spectral topology of 2-phenylpiperazine HCl.
Table 1: Chemical Shift Comparison (
vs. DMSO-
)
Proton Assignment
Type
(ppm) in DMSO-
(ppm) in
Signal Characteristics
NH/NH
Ammonium
9.0 - 10.2 (Broad)
Not Observed
Exchangeable protons. Visible only in DMSO; indicates salt formation.
Ar-H
Aromatic
7.30 – 7.55
7.40 – 7.60
Multiplet (5H). Slight deshielding in due to polarity.
H-2
Benzylic (Chiral)
4.40 – 4.60
4.55 – 4.70
Diagnostic Peak. dd or t. Deshielded by phenyl ring and N-cation.
H-3
Ring
3.40 – 3.60
3.50 – 3.70
Diastereotopic protons (axial/equatorial split).
H-6
Ring
3.20 – 3.40
3.30 – 3.50
Often overlaps with H-3 or water suppression region.
H-5
Ring
3.00 – 3.20
3.10 – 3.30
Upfield due to distance from phenyl ring.
Performance Verdict:
Use
when: You need to resolve the aliphatic region (3.0–4.7 ppm). The elimination of the broad NH signals reduces baseline noise and overlap. Note: The HDO peak at ~4.79 ppm may obscure the critical H-2 benzylic proton; variable temperature (VT) NMR (raising temp to 40°C) shifts the HDO peak upfield, revealing H-2.
Use DMSO-
when: You must confirm the salt stoichiometry (integration of NH protons) or if the free base is unstable.
Protocol: React sample with MTPA-Cl to form the amide, then analyze via 1H or 19F NMR.
Table 2: Comparison of Chiral Resolution Methods
Feature
Chiral Solvating Agent (CSA)
Mosher's Derivatization
Time to Result
Fast (< 15 mins)
Slow (Requires synthesis & workup)
Sample Recovery
Possible (Extraction)
Difficult (Covalent bond)
Resolution ()
Moderate (0.02 - 0.1 ppm)
High (> 0.1 ppm)
Accuracy
Good for estimation
Gold Standard for Absolute Config
Cost
Low (Reagent reusable)
High (Reagent consumed)
Workflow Diagram: Chiral Analysis Logic
Figure 2: Selection logic for chiral analysis methods.
Structural Elucidation: Conformational Analysis
The piperazine ring adopts a chair conformation.[2][3] In the HCl salt, the bulky phenyl group at C2 prefers the equatorial position to minimize 1,3-diaxial interactions, though the salt formation can lock the conformation more rigidly than the free base.
Coupling Constant (
) Analysis
The H-2 benzylic proton provides the key conformational evidence via the Karplus relationship.
Signal: H-2 appears as a doublet of doublets (dd).
Coupling Values:
: ~10–12 Hz (Indicates H-2 is axial, Phenyl is equatorial).
: ~3–4 Hz.
Interpretation: If
values are averaged (e.g., ~6-7 Hz), the ring is undergoing rapid chair-chair interconversion. In the HCl salt form, distinct large ( Hz) couplings confirm a locked chair conformation with the phenyl group equatorial [1].
References
Conformational Analysis of Piperazines
RSC Advances, "NMR-based investigations of acyl-functionalized piperazines concerning their conform
Solvent Chemical Shifts
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[4] Org.[3] Process Res. Dev. 2016, 20, 3, 661–667.
Chiral Shift Reagents
Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy.[1][5] Wiley, 2018.
Mosher's Method Protocol
Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
Technical Guide: Distinguishing 2-Phenylpiperazine from 1-Phenylpiperazine Isomers
Topic: Distinguishing 2-Phenylpiperazine from 1-Phenylpiperazine Isomers Audience: Researchers, scientists, and drug development professionals. Format: Technical Comparison Guide.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Distinguishing 2-Phenylpiperazine from 1-Phenylpiperazine Isomers
Audience: Researchers, scientists, and drug development professionals.
Format: Technical Comparison Guide.
Executive Summary
In medicinal chemistry and forensic analysis, distinguishing between 1-phenylpiperazine (1-PP) and 2-phenylpiperazine (2-PP) is critical due to their distinct pharmacological profiles and regulatory statuses. While they share the molecular formula
(MW 162.23 g/mol ), their structural connectivity—specifically the attachment point of the phenyl ring to the piperazine scaffold—dictates vastly different physicochemical properties, reactivity, and biological activity.
This guide provides a definitive workflow for identifying these isomers using three tiers of analysis: Physical/Chemical Screening , Chromatographic Separation , and Spectroscopic Validation .
Part 1: Structural & Physicochemical Analysis
The fundamental difference lies in the substitution pattern. 1-PP is an
-substituted piperazine, rendering one nitrogen tertiary and the other secondary. 2-PP is a -substituted piperazine, leaving both nitrogen atoms as secondary amines. This difference is the "smoking gun" for chemical differentiation.
Feature
1-Phenylpiperazine (1-PP)
2-Phenylpiperazine (2-PP)
Structure
Phenyl group attached to N1
Phenyl group attached to C2
Amine Classification
One Tertiary (), One Secondary ()
Two Secondary () Amines
Chirality
Achiral (Plane of symmetry)
Chiral (Stereocenter at C2)
Physical State (RT)
Liquid (bp 286 °C)
Solid (mp 83–87 °C)
Basicity (pKa)
Lower (~8.[1][2][3][4]71) due to -phenyl conjugation
Higher (~9.8) typical of alkyl amines
LogP (Hydrophobicity)
Higher (more lipophilic)
Lower (more polar due to 2 NH)
Self-Validating Protocol 1: The "Phase State" Test
Procedure: Equilibrate the pure sample at room temperature (20–25 °C).
Observation:
If the sample is a viscous liquid , it is likely 1-PP .
If the sample is a crystalline solid , it is likely 2-PP .
Note: This test applies only to the free base forms. Hydrochloride salts of both are solids.
Part 2: Chemical Reactivity & Derivatization
Because 2-PP possesses two nucleophilic secondary amine sites compared to 1-PP's single site, derivatization provides a rapid chemical proof of structure.
Objective: Determine the number of reactive amine sites.
Dissolve: 10 mg of analyte in 1 mL of dichloromethane (DCM).
React: Add 2 equivalents of acetic anhydride and 2 equivalents of triethylamine.
Incubate: Stir at room temperature for 30 minutes.
Analyze: Inject into GC-MS or LC-MS.
Results Interpretation:
1-PP: Yields a Mono-acetylated product (
Da shift). The tertiary -phenyl nitrogen does not react.
2-PP: Yields a Di-acetylated product (
Da shift). Both secondary ring nitrogens are acetylated.
Part 3: Instrumental Characterization
Mass Spectrometry (GC-MS / LC-MS)
While the molecular ion (
) is 162 for both, fragmentation pathways differ significantly due to the stability of the radical cations formed.
1-Phenylpiperazine (1-PP):
Base Peak:
120 ().
Mechanism: Loss of the neutral imine fragment (
) from the piperazine ring is the dominant pathway for -aryl piperazines.
Diagnostic Ions:
162 120 70, 56.
2-Phenylpiperazine (2-PP):
Base Peak: Often
56 or 44 (depending on ionization energy).
Mechanism: Lacks the facile loss of 42 Da associated with the
-phenyl group. Fragmentation is more complex, often involving ring opening and loss of the phenyl moiety or retro-Diels-Alder cleavages.
Diagnostic Absence:Absence of the dominant
120 peak is a strong indicator of 2-PP.
Nuclear Magnetic Resonance (
H-NMR)
NMR is the gold standard for confirmation, particularly for identifying the chiral proton in 2-PP.
1-PP Spectrum:
Aromatic Region: 6.8–7.3 ppm (5H, multiplet).
Aliphatic Region: Two distinct triplets (or broad singlets) around 3.0–3.2 ppm. The symmetry of the piperazine ring makes the protons appear as two sets of 4H.
2-PP Spectrum:
Diagnostic Peak: A doublet of doublets (dd) or multiplet at ~3.6–4.0 ppm corresponding to the single proton at C2 (benzylic methine).
Aliphatic Region: Complex multiplet pattern for the remaining piperazine protons due to the lack of symmetry and diastereotopic nature of the protons adjacent to the chiral center.
Part 4: Chromatographic Separation (HPLC)[5]
Separation on Reverse Phase (C18) columns relies on the difference in hydrophobicity.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
Elution Order:
2-PP (Earlier): More polar due to two free NH groups and exposed polar surface area.
1-PP (Later): More hydrophobic due to the
-phenyl substitution masking one polar amine and increasing lipophilicity.
Part 5: Decision Logic & Visualization
The following diagram illustrates the logical workflow to distinguish these isomers.
Caption: Logical workflow for differentiating 1-PP and 2-PP based on physical properties, reactivity, and mass spectrometry.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from [Link]
de Boer, D., et al. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic Science International.
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Retrieved from [Link]
Comparative IR Spectroscopy Guide: 2-Phenylpiperazine vs. 2-Phenylpiperazine HCl
Executive Summary & Application Scope 2-Phenylpiperazine is a critical chiral pharmacophore used in the synthesis of antidepressants (e.g., Mirtazapine analogs) and NK1 antagonists. In drug development, converting the oi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Scope
2-Phenylpiperazine is a critical chiral pharmacophore used in the synthesis of antidepressants (e.g., Mirtazapine analogs) and NK1 antagonists. In drug development, converting the oily or low-melting free base into its hydrochloride (HCl) salt is a standard protocol to enhance solubility, stability, and bioavailability.
However, distinguishing the free base from the salt form solely by physical appearance can be ambiguous. This guide provides a definitive infrared (IR) spectroscopy workflow to validate salt formation. By analyzing the shift from the free secondary amine (
) to the ammonium cation (), researchers can objectively verify the product identity.
Structural Basis of Spectral Shifts
Understanding the molecular vibration changes is a prerequisite for accurate interpretation.
2-Phenylpiperazine (Free Base): Contains two secondary amine groups. The spectrum is dominated by sharp N-H stretching and standard aromatic/aliphatic C-H vibrations.
2-Phenylpiperazine HCl (Salt): Protonation typically occurs at the less sterically hindered N4 nitrogen (distal to the phenyl ring) first. This converts the
bond into a charged ammonium species (), causing profound spectral broadening due to strong hydrogen bonding and ionic lattice interactions.
Figure 1: Structural evolution and resulting spectral shifts upon salt formation.
Experimental Methodology
To ensure reproducible data, the following sampling protocols are recommended. The choice of method affects the resolution of the critical "ammonium envelope."
Protocol A: ATR (Attenuated Total Reflectance) - Recommended
Suitability: Best for rapid screening of solid HCl salts.
Procedure:
Clean the crystal (Diamond/ZnSe) with isopropanol.
Place ~5 mg of 2-phenylpiperazine HCl powder on the crystal.
Apply high pressure (clamp) to ensure contact. Note: Poor contact yields noisy ammonium bands.
Acquire 16-32 scans at 4 cm⁻¹ resolution.
Protocol B: KBr Pellet - Validation Standard
Suitability: Required if the broad salt peak is unresolved in ATR.
Procedure:
Mix sample with dry KBr (1:100 ratio).
Grind to a fine powder (particle size < wavelength of IR light to prevent scattering).
Press at 10 tons for 2 minutes to form a transparent disc.
Acquire spectrum.[1][2][3][4][5][6] Caution: Hygroscopic salts may absorb water, confusing the OH/NH region.
Characteristic Peak Analysis
The following comparison highlights the diagnostic regions used to confirm the conversion of 2-phenylpiperazine to its HCl salt.
Region 1: The "Ammonium Envelope" (2400 – 3200 cm⁻¹)
This is the primary differentiator.
Free Base: Displays a sharp, distinct band around 3250–3350 cm⁻¹ corresponding to the secondary amine (
) stretch.
HCl Salt: The sharp peak disappears. It is replaced by a broad, continuous absorption band (often called the "ammonium mountain") spanning from 2400 to 3200 cm⁻¹. This feature is caused by the
stretching vibrations and Fermi resonance overtones.
Region 2: The Fingerprint & Deformation Zone (1500 – 1650 cm⁻¹)
Free Base: Shows aromatic ring breathing modes (~1600 cm⁻¹) and weak N-H bending.
HCl Salt: A new, distinct band appears near 1580–1620 cm⁻¹ , assigned to the asymmetric
deformation (scissoring). This confirms the cationic nitrogen species.
Region 3: Aromatic Internal Standards (Unchanged)
The mono-substituted phenyl ring acts as an internal reference. These peaks should remain relatively stable between both forms, confirming the core structure is intact.
C-H Out-of-Plane Bending: Strong bands at ~690–710 cm⁻¹ and ~730–770 cm⁻¹ (characteristic of mono-substitution).
Aromatic Overtones: Weak "comb" pattern between 1660–2000 cm⁻¹.
Figure 2: Step-by-step decision tree for spectral verification.
References
Spectroscopy Online. (2023). The IR Spectra of Amine Salts. Retrieved from [Link]
NIST Chemistry WebBook. (2023). Piperazine dihydrochloride IR Spectrum. SRD 69.[1] Retrieved from [Link]
National Institutes of Health (NIH) - PubChem. (2025). 2-Phenylpiperazine Compound Summary. Retrieved from [Link]
Journal of Ultra Scientist of Physical Sciences. (2012). Spectroscopic investigations of 1-benzylpiperazine. (Analogous structural data). Retrieved from [Link]
Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups: Amines and Salts. Retrieved from [Link]
Chromatographic Separation of 2-Phenylpiperazine Impurities: A Comparative Technical Guide
Executive Summary 2-Phenylpiperazine (2-PP) is a critical chiral building block in the synthesis of neurokinin-1 antagonists, antidepressants, and HIV protease inhibitors. Its quality control is complicated by two distin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Phenylpiperazine (2-PP) is a critical chiral building block in the synthesis of neurokinin-1 antagonists, antidepressants, and HIV protease inhibitors. Its quality control is complicated by two distinct separation challenges: enantiomeric purity (separating the R and S enantiomers) and chemical purity (separating the piperazine core from synthetic byproducts like 2-phenyl-2-imidazoline and acyclic diamines).
This guide objectively compares chromatographic strategies for these separations, moving beyond generic advice to provide specific, data-backed protocols for researchers.
Impurity Profile & Separation Challenges
Before selecting a method, one must understand the "enemy"—the specific impurities generated during 2-PP synthesis (typically via reduction of 3-phenyl-2-piperazinone or condensation of diamines).
Impurity Type
Specific Compound
Origin/Cause
Separation Challenge
Enantiomer
(S)- or (R)- 2-Phenylpiperazine
Incomplete resolution; racemization during workup.
Structurally similar but less basic. Co-elutes on some C18 columns.
Regioisomer
1-Phenylpiperazine
N-alkylation side reactions (route dependent).
Different pKa; usually separable by standard RP-HPLC.
Starting Material
Phenylglycine / Diamines
Unreacted raw materials.
Highly polar; elutes in void volume on C18 without ion-pairing.
Comparative Guide: Chromatographic Strategies
Strategy A: Chiral HPLC (Normal Phase)
Best for: Determining Enantiomeric Excess (% ee).
Mechanism: The secondary amine of 2-PP interacts with the carbamate residues of polysaccharide-based stationary phases via hydrogen bonding.
Dominant Column:Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
Critical Factor: The addition of a basic modifier (Diethylamine, DEA) is mandatory to suppress the ionization of the secondary amine. Without DEA, severe peak tailing occurs due to interaction with residual silanol groups.
Best for: Chemical purity (Related Substances) and quantification of 2-phenyl-2-imidazoline.
Mechanism: Hydrophobic interaction modified by pH control.
Challenge: 2-PP is highly polar and basic. On standard C18 at neutral pH, it tails and elutes too quickly (low
).
Solution: High pH (pH > 9.5) using hybrid columns (e.g., XBridge BEH C18) OR acidic mobile phases with ion-pairing reagents (e.g., Hexanesulfonate).
Strategy C: Gas Chromatography (GC-FID/MS)
Best for: Process control and volatile organic impurities.
Mechanism: Boiling point and polarity.
Limitation: The secondary amine causes adsorption in the inlet liner.
Optimization: Derivatization with Trifluoroacetic Anhydride (TFAA) improves peak shape and resolution of isomers.
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)
Ratio: 90 : 10 : 0.1 (v/v/v)
Flow Rate:
Temperature:
Detection: UV @
(Low wavelength required due to weak chromophore).
Sample Diluent: Mobile phase.
Performance Metrics:
Retention Time (
): ~8.5 min (Enantiomer 1), ~10.2 min (Enantiomer 2).
Tailing Factor (
): (with DEA).
Protocol 2: Achiral Purity Profiling (RP-HPLC)
Designed to separate the "Imidazoline" impurity from the main peak.
Column: XBridge BEH C18,
.
Buffer:
Ammonium Bicarbonate, pH adjusted to 10.0 with Ammonium Hydroxide.
Mobile Phase A: Buffer pH 10.0.
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 5% B
2-15 min: 5%
60% B
15-20 min: 60% B
Flow Rate:
.
Detection: UV @
or (if monitoring imidazoline specifically).
Data Comparison Table
Parameter
Chiral HPLC (Protocol 1)
Achiral RP-HPLC (Protocol 2)
GC-FID (Derivatized)
Primary Use
Enantiomeric Purity (% ee)
Chemical Purity (Assay)
Volatile Impurities
Separation Mechanism
H-Bonding / Steric Fit
Hydrophobic / pH-dependent
Volatility / Polarity
Resolution ()
(Enantiomers)
(2-PP vs. Imidazoline)
(Isomers)
LOD (Limit of Detection)
Run Time
Robustness
Moderate (Sensitive to water)
High
High
Visualizations
Diagram 1: Impurity Fate & Method Selection
This diagram maps the synthesis pathway to the specific impurities and selects the correct analytical method for each stage.
Caption: Analytical workflow mapping specific impurities to their optimal detection method.
Diagram 2: Chiral Method Optimization Logic
A decision tree for troubleshooting the chiral separation of 2-phenylpiperazine.
Caption: Troubleshooting logic for optimizing the chiral separation of amine-rich piperazines.
Conclusion
For the robust analysis of 2-phenylpiperazine, a single chromatographic method is insufficient. Achiral RP-HPLC at high pH is required to quantify the imidazoline intermediate which often co-elutes in low-pH systems. Chiral Normal-Phase HPLC with DEA additive is the only reliable method for establishing enantiomeric purity. Researchers should validate both methods to ensure the integrity of this chiral building block in drug development.
References
Ragab, G. H., et al. (2016). A Validated Stability Indicating RP-HPLC Method for Determination of Piperazine Derivatives. Semantic Scholar. Retrieved from [Link]
Zhang, T., et al. (2014). Chiral separation of phenylpiperazine derivatives using polysaccharide-based stationary phases. Journal of Chromatography A.
US Patent 2922788A.Phenylpiperazine compounds and process for producing the same. Google Patents.
2-Phenylpiperazine Hydrochloride: Safe Handling & Disposal Protocol
[1][2][3] Executive Summary Immediate Action Required: Treat 2-Phenylpiperazine hydrochloride as a hazardous chemical intermediate . While not federally P-listed or U-listed (RCRA) by specific name, it poses significant...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
Immediate Action Required: Treat 2-Phenylpiperazine hydrochloride as a hazardous chemical intermediate . While not federally P-listed or U-listed (RCRA) by specific name, it poses significant health risks (Skin Irrit. 2, Eye Irrit.[1] 2A) and chemical reactivity hazards.[2][1][3]
Disposal Method: High-temperature incineration is the mandatory disposal route.[1]
Critical Incompatibility:NEVER mix with oxidizing agents (bleach, nitrates) or nitrosating agents.[1] This generates potentially explosive or carcinogenic byproducts (chloramines/nitrosamines).[1]
Chemical Intelligence & Hazard Profile
To dispose of a chemical safely, you must understand its behavior in the waste stream.[1] 2-Phenylpiperazine hydrochloride is the salt form of a cyclic secondary amine.[1]
The Hydrochloride Moiety: In aqueous solution, this salt dissociates to release protons (
), lowering pH. If inadvertently mixed with bleach (sodium hypochlorite) in a "general waste" drain, the acidic environment accelerates the formation of hazardous chloramines.
The Secondary Amine: The piperazine ring is a secondary amine.[1] In the presence of nitrites (often found in biological waste streams), it can undergo N-nitrosation to form nitrosamines , which are potent carcinogens.[7]
Disposal Workflow: The Decision Matrix
The following diagram outlines the logical decision tree for disposing of 2-Phenylpiperazine hydrochloride. This prevents common lab errors, such as mixing incompatible streams.[1]
Figure 1: Decision matrix for the safe segregation and packaging of piperazine salts.
If pH < 2:[1][10] Neutralize slowly with dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) to pH 5–9.[1]
Why? Highly acidic waste is often classified as D002 (Corrosive) under RCRA, increasing disposal costs and safety risks during transport.[1] Neutralization renders it safer for handling.[1]
Solvent Compatibility: Ensure the solvent (e.g., Methanol, DCM) is compatible with the container (HDPE is generally safe; use Glass for halogenated solvents).[1]
Headspace: Leave 10% headspace in the container to allow for thermal expansion.[1]
Emergency Contingencies: Spill Cleanup
Scenario: A 50g bottle of 2-Phenylpiperazine HCl shatters on the benchtop.
PPE Escalation: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If dust is visible, use an N95 respirator to prevent inhalation (STOT SE 3 hazard).[1]
Containment: Cover the spill immediately with dry sand or vermiculite .[1]
Do NOT use water initially.[1] Adding water spreads the spill and creates an acidic corrosive solution.[1]
Collection:
Sweep the solid/absorbent mixture into a dustpan using a non-sparking tool.[1]
Wipe the surface with a soap and water solution.[1][4][6]
Scientific Note: You may use a dilute sodium bicarbonate solution to neutralize any microscopic acidic residues on the bench surface.[1]
Regulatory Compliance (US Focus)
RCRA Status: 2-Phenylpiperazine HCl is not a P-listed or U-listed waste.[1][7] However, under the "Cradle-to-Grave" responsibility, the generator must determine if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity (ICRT).[1]
Determination: Unless mixed with other solvents, it is typically Non-RCRA Regulated but should be managed as State-Regulated Hazardous Waste due to its toxicity profile.[1]
Sewer Disposal:PROHIBITED. Do not pour down the drain.[1] The aquatic toxicity of piperazine derivatives and their potential to form stable environmental pollutants makes sewer disposal negligent.
References
Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 1-Phenylpiperazine hydrochloride. Retrieved from [1]
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Phenylpiperazine. Retrieved from
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
Cayman Chemical. (2022).[1] Safety Data Sheet: Phenylpiperazine (hydrochloride). Retrieved from [1]
Personal protective equipment for handling 2-Phenylpiperazine hydrochloride
Executive Hazard Profiling The "Why" Behind the Protocol To handle 2-Phenylpiperazine hydrochloride safely, one must distinguish it from its isomer, 1-phenylpiperazine. While the 1-isomer is often cited for acute toxicit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Hazard Profiling
The "Why" Behind the Protocol
To handle 2-Phenylpiperazine hydrochloride safely, one must distinguish it from its isomer, 1-phenylpiperazine. While the 1-isomer is often cited for acute toxicity, 2-phenylpiperazine (and its salts) is primarily characterized by its reactivity as a secondary amine and its potential for severe irritation or corrosion.
The hydrochloride salt form stabilizes the amine but introduces an acidic component upon contact with moisture (mucous membranes, sweat, eyes). Consequently, the primary risks are chemical burns to the eyes and respiratory sensitization —a known hazard class for piperazine derivatives.
Causes severe skin burns or irritation depending on moisture content.
Serious Eye Damage
Cat. 1
H318
Risk of irreversible corneal damage due to acidic hydrolysis.
Resp. Sensitization
Cat. 1
H334
May cause allergy or asthma symptoms if inhaled (Piperazine moiety).
STOT - SE
Cat. 3
H335
May cause respiratory tract irritation (dust inhalation).[1][3]
Barrier Analysis: PPE Selection Matrix
The "What" – A Self-Validating Defense System
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific breakthrough mechanics of piperazine salts.
Personal Protective Equipment (PPE) Specifications[7]
Zone
Primary PPE
Technical Justification (Causality)
Validation Check
Ocular
Chemical Splash Goggles (Indirect Vented)
Safety glasses are insufficient. The HCl salt is a fine powder; airborne dust can bypass side shields, hydrolyze in eye fluid, and cause immediate acidic burns.
Ensure seal is tight against the temple and cheekbones.
Dermal (Hand)
Nitrile Gloves (Min. 0.11 mm / 5 mil)
Latex is permeable to many organic amines. Nitrile offers superior resistance to the piperazine ring.
Air Inflation Test: Inflate glove to check for pinholes before donning.
Respiratory
Fume Hood (Engineering Control)
Primary defense against sensitization. PPE (N95/P100) is a secondary backup only if hood work is impossible.
Verify sash height is at or below the safety marker; check flow gauge.
Body
Lab Coat (High-neck, snap closure)
Prevents dust accumulation on street clothes, which can lead to delayed skin sensitization outside the lab.
Ensure cuffs are tucked under glove gauntlets.
Diagram 1: PPE Decision Logic
This logic tree guides the researcher through the selection process based on the state of the reagent.
Caption: PPE selection logic based on the physical state of the reagent to mitigate specific exposure pathways.
Operational Protocol: Handling & Synthesis
The "How" – Establishing Control
Pre-Operational Checks
Hygroscopicity Check: 2-Phenylpiperazine HCl is hygroscopic.[3][6] Ensure the container is sealed.[1][2][5][7][8][9] Clumped solid indicates moisture absorption, which may increase acidity.
Neutralization Prep: Have a saturated Sodium Bicarbonate (
) solution ready nearby. Water alone is insufficient for rapid neutralization of acidic amine salts.
Step-by-Step Handling Workflow
Transfer: Always weigh and transfer the solid inside a functioning fume hood.
Technique: Use a static-free spatula. If the powder is fine/dusty, use a funnel to direct it to the bottom of the receiving vessel to minimize airborne particles.
Solubilization:
Add solvent slowly. The dissolution of amine hydrochlorides can be slightly exothermic.
Caution: Avoid using strong oxidizing agents (e.g., permanganates) as solvents or reagents, as piperazines can form radical intermediates or explosive byproducts.
Reaction Monitoring:
If heating is required, ensure a reflux condenser is properly seated. Piperazines have a distinct, fishy/ammoniacal odor; if you can smell it, your engineering controls (hood) have failed.
Emergency Response & Disposal
Immediate Actions for Loss of Containment
Diagram 2: Spill Response Workflow
A systematic approach to neutralizing and cleaning spills to prevent secondary exposure.
Caption: Critical path for spill management, prioritizing containment and neutralization of the acidic salt.
Exposure First Aid[1]
Eye Contact:Time is tissue. Immediately flush with water for 15 minutes.[1][5] Hold eyelids open. The HCl component causes rapid damage.
Skin Contact: Brush off dry powder before wetting (to prevent creating a concentrated acidic paste on skin), then wash with soap and water.
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.
Disposal Protocol
Waste Stream: Segregate as Halogenated Organic Waste (due to the HCl).
Labeling: Clearly label as "Corrosive" and "Toxic".
Container: Do not use metal containers (corrosion risk). Use Polyethylene (HDPE) or glass.
References
PubChem. (n.d.). Compound Summary: 2-Phenylpiperazine.[5] National Library of Medicine. Retrieved from [Link]
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Piperazine. (Grounding for respiratory sensitization risks of piperazine derivatives). Retrieved from [Link]